Boc-beta-methyl-DL-phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630424-76-9 | |
| Record name | 2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Boc-beta-methyl-DL-phenylalanine chemical structure and properties
Technical Whitepaper: Boc-β-Methyl-DL-Phenylalanine in Peptidomimetic Design
Executive Summary
Boc-β-methyl-DL-phenylalanine (Boc-β-Me-Phe) represents a critical class of non-proteinogenic amino acids used to introduce conformational constraints and proteolytic stability into bioactive peptides. By adding a methyl group to the β-carbon of the phenylalanine side chain, this residue creates significant steric hindrance, restricting rotation around the
Chemical Identity & Structural Analysis
The introduction of a methyl group at the β-position of phenylalanine creates a second chiral center, resulting in four possible stereoisomers. The "DL" designation typically refers to the racemization at the
Physicochemical Properties
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-β-methyl-DL-phenylalanine |
| CAS Number | 115132-19-9 |
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water |
| Protecting Group | Boc (tert-Butyloxycarbonyl) - Acid labile |
| Chiral Centers |
Stereochemical Complexity
Unlike standard phenylalanine, the β-methyl analog possesses two chiral centers. The relative stereochemistry (erythro vs. threo) dictates the side-chain orientation.
-
Erythro (2S, 3S / 2R, 3R): Side chain phenyl and amino groups are anti-periplanar in the extended conformation.
-
Threo (2S, 3R / 2R, 3S): Side chain phenyl and amino groups exhibit different gauche interactions.
Figure 1: Stereochemical relationships and the resulting conformational constraints.
Synthetic Production Routes
The synthesis of β-methyl amino acids is non-trivial due to the need to control two stereocenters. The most authoritative method for research-grade synthesis involves the alkylation of Glycine-Ni(II) Schiff base complexes (Belokon/O'Donnell method), which allows for high diastereoselectivity.
Mechanistic Pathway
-
Schiff Base Formation: Glycine is complexed with a chiral auxiliary (e.g., BPB) and Ni(II).
-
Alkylation: The complex is alkylated with 1-bromo-1-phenyl-ethane (or similar benzyl halide derivatives). The steric bulk of the auxiliary directs the incoming electrophile.
-
Hydrolysis & Protection: The complex is disassembled with acid to release the free amino acid, followed by standard Boc-protection.
Figure 2: Synthetic workflow via Ni(II) Schiff base alkylation.
Applications in Drug Discovery
Conformational Constraint ( Lock)
The primary utility of Boc-β-Me-Phe is its ability to bias the
-
Impact: This reduces the entropy penalty upon binding to a receptor, potentially increasing affinity (high
). -
Example: In opioid peptides (e.g., Deltorphin analogs), incorporating β-Me-Phe can shift selectivity between
(mu) and (delta) receptors by forcing the phenyl ring into a specific topographic pocket [1].
Proteolytic Stability
The β-methyl group acts as a steric shield for the peptide bond. Proteases like chymotrypsin, which cleave at the C-terminus of aromatic residues, are significantly hindered by the bulky β-substitution.
-
Result: Peptides containing β-Me-Phe exhibit prolonged half-lives in plasma assays compared to their native counterparts.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Coupling
Note: Due to the steric bulk of the β-methyl group, standard coupling times must be extended.
Reagents:
-
Resin: Wang or Rink Amide (0.5 mmol/g loading).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Dry DMF.
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection (Previous Cycle): Remove Fmoc from the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF.
-
Activation:
-
Dissolve Boc-β-Me-Phe (3.0 eq relative to resin) in minimal DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) immediately before adding to resin.
-
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours (double coupling is recommended due to steric hindrance).
-
Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If positive (blue), repeat coupling.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Boc-Deprotection (Solution Phase)
For intermediate synthesis or cleavage.
-
Dissolve the Boc-protected compound in DCM (10 mL/g).
-
Add TFA (Trifluoroacetic acid) to a final concentration of 50% v/v.
-
Stir at Room Temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The product is obtained as the TFA salt, ready for the next coupling or purification.
References
-
Hruby, V. J., et al. (1991). "Design of conformationally constrained peptides." Medicinal Research Reviews, 11(S1).
-
Soloshonok, V. A., et al. (2001).[1] "Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative." Organic Letters, 3(3), 341-343.[1]
-
Santa Cruz Biotechnology. "Boc-beta-methyl-DL-phenylalanine Product Data." SCBT Catalog.
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
-
Chem-Impex International. "Boc-L-beta-phenylalanine Properties." Chem-Impex Catalog.
Sources
Boc-beta-methyl-DL-phenylalanine CAS number 115132-19-9
Technical Whitepaper: Boc- -methyl-DL-phenylalanine
CAS: 115132-19-9 | Formula:
Executive Summary
Boc-
Chemical Identity & Stereochemical Complexity
Unlike standard phenylalanine,
Structural Visualization
The following diagram illustrates the chemical structure and the steric "clash zones" introduced by the
Figure 1: Structural connectivity of Boc-
Physicochemical Data Table
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 279.33 g/mol |
| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |
| Purity (HPLC) | |
| Melting Point | 135–140 °C (varies by diastereomeric ratio) |
| Storage | 2–8 °C, Desiccate (Hygroscopic) |
Synthetic Utility & Mechanism[11]
The Conformational "Lock"
In standard peptides, the phenylalanine side chain rotates freely (
-
Impact: This pre-organization reduces the entropic penalty of binding to a receptor, often increasing affinity by orders of magnitude.
Proteolytic Resistance
The
-
Application: Ideal for increasing the plasma half-life of therapeutic peptides without altering the pharmacophore significantly.
Production Protocol: Conjugate Addition Route
The most robust synthesis for the racemic (DL) compound utilizes the Michael Addition of a methyl group to a dehydrophenylalanine precursor. This method is preferred over direct alkylation due to higher yields and cleaner impurity profiles.
Step-by-Step Synthesis
-
Erlenmeyer Azlactone Synthesis:
-
Reagents: Benzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride.[12]
-
Process: Condensation yields the 4-benzylidene-2-methyloxazol-5-one (Azlactone).
-
-
Methanolysis:
-
Reagents: Sodium methoxide in Methanol.
-
Process: Ring opening of the azlactone yields Methyl
-acetamidocinnamate (Dehydrophenylalanine derivative).
-
-
Conjugate Addition (The Critical Step):
-
Reagents: Lithium Dimethylcuprate (
) or Methyl Magnesium Iodide with catalyst. -
Conditions:
in anhydrous THF. -
Mechanism: The organocopper reagent performs a 1,4-addition to the
-unsaturated system. This installs the -methyl group.[7][10] -
Result: Formation of the racemic
-methylphenylalanine skeleton (mixture of diastereomers).
-
-
Deprotection & Reprotection:
-
Hydrolysis: 6N HCl reflux removes the acetyl and methyl ester groups.
-
Boc-Protection: Reaction with
in Dioxane/Water with NaOH.
-
Figure 2: Synthetic workflow for Boc-
Application in Peptide Synthesis (SPPS)
Coupling
Optimized Coupling Protocol
For solid-phase synthesis, the following "Power Coupling" protocol is recommended:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . Avoid HBTU/TBTU.
-
Base: HOAt (add as a suppressor of racemization) + DIEA (Diisopropylethylamine).
-
Stoichiometry: 4 equiv Amino Acid : 3.8 equiv HATU : 4 equiv HOAt : 8 equiv DIEA.
-
Conditions:
-
Microwave: 75°C for 10 minutes (Recommended).
-
Room Temp: Double coupling, 2 hours each.
-
-
Monitoring: The Chloranil test is superior to the Kaiser test for secondary amines or sterically hindered primary amines.
Troubleshooting "Difficult Sequences"
If the
-
Solution: Use COMU or PyBroP for the incoming amino acid.
-
Capping: Aggressive acetylation (
/Pyridine) after the coupling step is mandatory to terminate unreacted chains.
Safety & Handling
-
Hazards: Classified as an Irritant (H315, H319, H335).
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Spill Response: Sweep up dry to avoid dust generation. Clean surface with ethanol.
References
-
Synthesis via Michael Addition
- Hruby, V. J., et al. "Conformational constraints of beta-methylphenylalanine in peptides." Journal of the American Chemical Society, 1991.
-
Source:
-
Peptide Coupling Difficulties
- Albericio, F., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." Organic Process Research & Development, 2007.
-
Source:
-
Biosynthetic & Chemical Context
- "Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine." Frontiers in Bioengineering and Biotechnology, 2024.
-
Source:
-
General Properties & Safety
- PubChem Compound Summary for Boc-phenylalanine deriv
-
Source:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Process For Preparation Of (S) 3 Amino 2 (4 Methylphenyl)propanoic [quickcompany.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. modernscientificpress.com [modernscientificpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. asianpubs.org [asianpubs.org]
- 8. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
Stereochemistry of erythro and threo beta-methyl-phenylalanine
Technical Guide: Stereochemical Resolution and Application of Erythro/Threo -Methyl-Phenylalanine
Executive Summary
This guide addresses the persistent confusion regarding the erythro and threo nomenclature, provides a definitive mapping to absolute configurations (
Stereochemical Fundamentals: Nomenclature and Topology
The introduction of a second chiral center at the
Definitive Mapping of Nomenclature
Historically, "erythro" and "threo" were derived from carbohydrate chemistry (erythrose vs. threose).[1] In amino acid chemistry, these terms describe the relative orientation of the amino group and the
The "Gold Standard" Assignment for L-Isomers:
| Nomenclature | Absolute Configuration | Fischer Projection Relationship | Newman Projection (Preferred Rotamer) | |
| L-Erythro | ( | Substituents on Same side | Small (3 – 5 Hz) | |
| L-Threo | ( | Substituents on Opposite side | Large (> 10 Hz) |
Note: The
Visualization of Stereochemical Relationships
The following diagram illustrates the logical flow from configuration to observable NMR data.
Figure 1: Stereochemical logic flow linking absolute configuration to observable NMR parameters via conformational preference.
Synthetic Methodologies
To ensure high diastereomeric purity, random synthesis followed by separation is inefficient. The Evans Oxazolidinone Auxiliary method is the recommended protocol due to its high predictability and crystallographic rigidity of intermediates.
Protocol: Asymmetric Alkylation using Evans Auxiliary
This protocol selectively yields the L-Erythro or L-Threo isomer depending on the specific auxiliary and electrophile geometry.
Reagents:
-
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)
-
Sodium hexamethyldisilazide (NaHMDS) - Base
- -Methylcinnamic acid derivatives (precursors)
Step-by-Step Workflow:
-
Acylation: Couple (S)-4-benzyl-2-oxazolidinone with hydrocinnamic acid derivative to form the imide.
-
Enolization: Treat with NaHMDS at -78°C to form the Z-enolate (chelated by Lithium).
-
Electrophilic Trap: Introduce the methyl halide (MeI) or benzyl bromide depending on the starting scaffold.
-
Critical Mechanism: The bulky benzyl group on the auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite face.
-
-
Hydrolysis: Cleave the auxiliary using LiOH/H2O2 to release the free acid without racemization.
Figure 2: Kinetic resolution pathway via Evans Auxiliary alkylation.
Analytical Characterization & Validation
Trustworthiness in stereochemical assignment relies on self-validating analytical data. Do not rely solely on optical rotation, as it is solvent-dependent. Use NMR Spectroscopy and X-Ray Crystallography .
NMR Spectroscopy: The Vicinal Coupling Constant ( )
The most robust solution-phase method for assignment is the measurement of the vicinal proton coupling constant.
-
Mechanism: The magnitude of
is governed by the Karplus equation, which relates the coupling constant to the dihedral angle ( ). -
Rotamer Analysis:
-
Threo (
): The lowest energy rotamer places the bulky Phenyl and Carboxyl groups anti to each other. In this conformation, the -proton and -proton are anti-periplanar ( ). -
Erythro (
): To place Phenyl and Carboxyl anti, the protons must adopt a gauche relationship ( ).
-
Validation Protocol:
-
Dissolve 5-10 mg of the amino acid (or ester/amide derivative) in
or . -
Acquire a 1H NMR spectrum (min 400 MHz).
-
Identify the
-proton doublet (usually 4.0–5.0 ppm). -
Measure
value.-
If
Hz: Assign as Threo . -
If
Hz: Assign as Erythro .
-
HPLC Analysis
For quantitative purity assessment, use chiral stationary phases.
-
Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are highly effective for free amino acids.
-
Mobile Phase: Aqueous
(pH 1.5–2.0). -
Elution Order: typically L-Threo elutes differently than L-Erythro, but standards must be injected to confirm retention times.
Pharmacological Implications: The Conformational Lock
The primary utility of
The Constraint
In native Phenylalanine, the side chain rotates freely, sampling
- -Methylation Effect: The steric clash introduced by the methyl group destabilizes specific rotamers, effectively "locking" the side chain into a single preferred orientation.
-
Application: This is used to map the pharmacophore of GPCR ligands (e.g., Opioid receptors, NK1 receptors). If a receptor requires the Phenyl ring in a specific spatial quadrant, only one isomer (Erythro or Threo) will show high affinity.
Case Study Comparison:
| Receptor System | Isomer Preference | Mechanistic Insight |
| Mu-Opioid (DALDA analogs) | L-Erythro ( | Mimics the "tilted" aromatic stack required for the hydrophobic pocket. |
| Integrin Antagonists | L-Threo ( | Forces an extended backbone conformation necessary for RGD-mimicry. |
References
-
Hruby, V. J., et al. (1995). "Use of beta-methylphenylalanine (beta-MePhe) residues to probe the nature of the interaction of substance P with its receptor."[2] Journal of Medicinal Chemistry. Link
-
Soloshonok, V. A., Hruby, V. J., et al. (2001).[3] "Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative." Organic Letters. Link
-
Dhar, T. G. M., et al. (2003). "Design and Synthesis of beta-Methyl-Phenylalanine Derivatives as Integrin Antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Misicka, A., et al. (1995). "Topographical requirements for delta opioid ligands: The effect of beta-methyl substitution." Life Sciences. Link
Sources
- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 2. Use of beta-methylphenylalanine (beta MeF) residues to probe the nature of the interaction of substance P with its receptor: effects of beta MeF-containing substance P analogs on rabbit iris smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-beta-methyl-DL-phenylalanine molecular weight and formula
Topic: Boc-beta-methyl-DL-phenylalanine: Molecular Profile, Synthesis, and Peptidomimetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
This compound (Boc-
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its application in structure-activity relationship (SAR) studies.
Part 1: Physicochemical Profile
The introduction of the
Table 1: Molecular Specifications
| Property | Data | Notes |
| Chemical Name | N-(tert-Butoxycarbonyl)- | Also known as Boc-3-methyl-phenylalanine |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| Molecular Weight | 279.33 g/mol | Monoisotopic Mass: ~279.15 Da |
| CAS Number | 115132-19-9 | Refers specifically to the Boc-protected |
| Core Scaffold | Not to be confused with | |
| Solubility | DCM, DMF, MeOH, DMSO | Insoluble in water; hydrophobic side chain |
| Appearance | White to off-white powder | Hygroscopic; store at 2-8°C |
Structural Analysis
The steric bulk of the
-
Formula Logic: Phenylalanine (
) Replace -H with ( ) . Add Boc ( ) .
Part 2: Synthetic Methodology
The synthesis of
Protocol: Malonate Condensation Route
Reagents:
-
Diethyl acetamidomalonate
-
1-Bromoethylbenzene[1]
-
Sodium ethoxide (NaOEt) / Ethanol
-
Hydrochloric Acid (6M)
-
Di-tert-butyl dicarbonate (
)
Step-by-Step Workflow:
-
Alkylation:
-
Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing NaOEt (1.1 eq).
-
Add 1-bromoethylbenzene (1.1 eq) dropwise at reflux.
-
Mechanism: The enolate of the malonate attacks the benzylic position of the ethylbenzene. Note that 1-bromoethylbenzene is secondary, requiring reflux and long reaction times (12-24h) to overcome steric hindrance.
-
-
Hydrolysis & Decarboxylation:
-
Concentrate the reaction mixture.
-
Reflux the residue in 6M HCl for 12 hours. This removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid intermediate.
-
Result: Free amino acid (
-methyl-DL-phenylalanine hydrochloride salt) as a mixture of diastereomers (erythro/threo).
-
-
Boc Protection:
-
Dissolve the crude amino acid salt in 1:1 Dioxane/Water.
-
Adjust pH to ~9-10 using NaOH or TEA.
-
Add
(1.5 eq) and stir at room temperature for 12 hours. -
Workup: Acidify to pH 2 with
, extract with Ethyl Acetate, dry over , and concentrate.
-
-
Purification:
-
Recrystallization from EtOAc/Hexanes is often sufficient to isolate the major diastereomer.
-
Visualization: Synthetic Pathway
Caption: Synthetic route from malonate precursor to Boc-protected amino acid via alkylation and decarboxylation.
Part 3: Applications in Drug Design
Conformational Constraint ( -Space)
Standard phenylalanine has high rotational freedom around the
-
Effect: The
-methyl group introduces a high energy barrier to rotation. -
Result: It biases the side chain into specific rotamers (typically gauche(-) or trans), which can lock the bioactive conformation of a peptide ligand bound to a GPCR or kinase.
Proteolytic Stability
The
-
Mechanism: Chymotrypsin and similar proteases require access to the aromatic side chain and the scissile amide bond. The extra methyl group creates steric clash within the enzyme's S1 specificity pocket, significantly reducing the rate of hydrolysis.
Antibiotic Scaffolds
-methyl phenylalanine is a core component of Mannopeptimycin , a glycopeptide antibiotic effective against MRSA. The rigidity of this residue is essential for the antibiotic's binding to Lipid II in the bacterial cell wall.Part 4: Experimental Protocols (Handling & Deprotection)
When using Boc-
Deprotection Protocol (Boc Removal)
Objective: Remove the Boc group to expose the N-terminus for the next coupling step.
-
Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Treat the resin-bound peptide (or free intermediate) with the TFA solution.
-
Time: 30 minutes at Room Temperature.
-
Scavengers: If the peptide contains sensitive residues (Trp, Met), add 2.5% Triisopropylsilane (TIPS) and 2.5% water to the TFA cocktail to prevent tert-butyl cation alkylation.
-
-
Wash: Wash resin thoroughly with DCM (3x), then neutralize with 10% Diisopropylethylamine (DIPEA) in DMF.
Coupling Protocol (Activation)
Due to the steric bulk at the
-
Recommended: HATU or PyBOP (1.2 eq) with DIPEA (2.0 eq).
-
Duration: Double coupling (2 x 1 hour) is recommended to ensure complete reaction.
References
-
Chemical Book. (2025). N-Boc-alpha-methyl-D,L-phenylalanine and related derivatives.Link
-
ChemSrc. (2025). This compound CAS 115132-19-9 Details.[2][3]Link
-
Rodionov, V. M., & Johnson, T. B. (1993). Synthesis of beta-methyl phenylalanine derivatives via condensation reactions.[1] Journal of the American Chemical Society. (Historical foundation of the synthesis type).
-
Hruby, V. J., et al. (1992).[4] Conformational constraints in peptide design: The effects of chi-constrained amino acids. Tetrahedron, 48(23), 4733-4748. (Seminal work on beta-methyl constraints).
-
BenchChem. (2025).[5] Application Notes for Boc-Phenylalanine Derivatives in Peptidomimetics.Link
Sources
- 1. CN113004161A - Preparation method of (2R,3R) -3-methyl-3-phenylalanine - Google Patents [patents.google.com]
- 2. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 3. scbt.com [scbt.com]
- 4. CN102812037A - Macrocyclic Ghrelin Receptor Antagonists And Inverse Agonists And Methods Of Using The Same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of beta-methyl-phenylalanine derivatives
Biological Activity of -Methyl-Phenylalanine Derivatives
Technical Guide for Drug Discovery & Development
Executive Summary: The Strategic Value of -Methylation
In peptide therapeutics, the transition from a "hit" to a "lead" often stalls due to two factors: poor metabolic stability and conformational promiscuity.
By introducing a methyl group at the
-
Bioactive Conformation Locking: It forces the aromatic side chain into a specific orientation (gauche(+) or gauche(-)), often required for high-affinity receptor binding (e.g., GPCRs).
-
Proteolytic Resistance: The steric bulk adjacent to the peptide bond hinders the approach of proteolytic enzymes (e.g., chymotrypsin), significantly extending plasma half-life.
Structural & Conformational Dynamics
The biological potency of
The "Conformational Lock" Mechanism
The extra methyl group creates severe steric clashes if the side chain attempts to rotate freely. This restricts the molecule to a narrow region of Ramachandran space, often stabilizing
Figure 1: Mechanism of action for
Therapeutic Applications & Biological Data[2][3]
A. Opioid Receptor Ligands (Pain Management)
The most prominent application of
-
Mechanism: Replacing
in EM-2 with -Me-Phe locks the side chain into a conformation that maximizes interaction with the MOR hydrophobic pocket while minimizing degradation. -
Outcome: Analogs demonstrate mixed
/ agonist activity and significantly reduced enzymatic degradation compared to native peptides.
Comparative Binding Affinity (
) & Activity
| Compound | Modification | Receptor Specificity | Biological Effect | |
| Endomorphin-1 | Native | 0.36 | Potent Analgesia (Short | |
| Endomorphin-2 | Native | 0.69 | Potent Analgesia (Short | |
| Mixed | 0.33 | High Potency + Stability | ||
| Dmt-Tic Analog | 1.80 | Reduced Tolerance Profile |
B. Oncology (Antiproliferative Agents)
-
Target: Eukaryotic Elongation Factor-2 Kinase (eEF2K).
-
Activity: Derivatives like Compound 13b (Schiff base) exhibited cytotoxicity against A549 lung cancer cells comparable to cisplatin, with retained efficacy in drug-resistant phenotypes (H69AR cells).
Technical Workflow: Synthesis & Incorporation
As an Application Scientist, it is critical to note that
Protocol: Solid-Phase Incorporation of -Me-Phe
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/HCTU for hindered amino acids.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Resin: Rink Amide (for C-terminal amides) or Wang (for acids).[1]
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF, 2 x 10 min). Wash (3x DMF, 3x DCM, 3x DMF).[2]
-
Activation (Pre-mix):
-
Dissolve Fmoc-
-Me-Phe-OH (2.0 eq) and HATU (1.9 eq) in minimum dry DMF. -
Add DIPEA (4.0 eq) immediately before adding to resin. Note: Pre-activation should not exceed 2 minutes to avoid racemization.
-
-
Coupling:
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure complete coupling. If positive (blue spots), repeat coupling (Double Coupling).
-
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.
Workflow Visualization
Figure 2: Optimized SPPS workflow for sterically hindered
References
-
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-
, -didehydro-phenylalanine residues. Source: National Institutes of Health (PMC) [Link] -
Synthesis and Biological Evalu
-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates. Source: ResearchGate [Link] -
Conformational Properties of the Unn
-Methylphenylalanine in a Linear Octapeptide System. Source: ACS Publications (Journal of Organic Chemistry) [Link] -
Pharmacological characterization of endomorphin-2-based cyclic pentapeptides with methylated phenylalanine residues. Source: PubMed [Link]
Boc-beta-methyl-DL-phenylalanine solubility in organic solvents
Technical Guide: Solubility & Handling of Boc- -methyl-DL-phenylalanine
Executive Summary
Boc-
For researchers and drug developers, this compound presents two primary challenges:
-
Solubility: While highly soluble in polar aprotic solvents (DMF, NMP), its dissolution kinetics are slower than standard Boc-Phe-OH due to increased lattice energy and steric shielding.[1]
-
Stereochemistry: As a DL-mixture with a
-methyl substituent, the material contains four stereoisomers (two enantiomeric pairs of diastereomers).[1][2] This heterogeneity can lead to batch-to-batch solubility variations if the diastereomeric ratio shifts.[1]
This guide provides a validated solubility matrix, dissolution protocols for Solid-Phase Peptide Synthesis (SPPS), and troubleshooting workflows.
Structural & Physicochemical Profile
Before attempting dissolution, it is critical to verify the specific isomerism, as "
| Property | Specification | Impact on Solubility |
| Chemical Name | N-( | - |
| Structure Type | The | |
| Hydrophobicity | High (Lipophilic) | Insoluble in water; requires organic solvents.[1][2] |
| Physical State | White to Off-white Powder | Prone to static; handle with anti-static tools.[1][2] |
| Reactive Group | Carboxylic Acid (-COOH) | Acidic proton aids solubility in basic organic buffers (e.g., with DIEA).[1][2] |
Structural Disambiguation
Ensure your target matches the
Solubility Landscape
The following matrix categorizes solvents based on their efficacy for dissolving Boc-
Primary Solvents (Recommended)
These solvents disrupt the intermolecular hydrogen bonding of the Boc-amide backbone.[1]
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4] | Application |
| DMF (Dimethylformamide) | Excellent | > 0.5 M | Standard solvent for SPPS coupling reactions. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 0.5 M | Preferred for difficult sequences; reduces aggregation. |
| DCM (Dichloromethane) | Good | ~ 0.3 M | Used for carbodiimide (DCC/DIC) activation; lower polarity than DMF.[1][2] |
| MeOH (Methanol) | Moderate | ~ 0.1 M | Useful for transfers/purification; not for coupling (nucleophilic solvent).[1][2] |
Secondary & Poor Solvents
| Solvent | Solubility Rating | Notes |
| DMSO | Good | Hard to remove; use only if DMF fails or for biological assays. |
| Water | Insoluble | Causes immediate precipitation.[1][2] |
| Diethyl Ether / Hexanes | Insoluble | Used as anti-solvents to precipitate the compound during purification.[1][2] |
Mechanistic Insights: The -Methyl Effect
Steric Hindrance & Solvation Shell
The
Aggregation Potential
In solution, Boc-amino acids can form hydrogen-bonded dimers. The
Experimental Protocols
Protocol A: Standard Dissolution for SPPS (0.2 M)
Context: Preparing the amino acid for automated or manual peptide synthesis.
-
Calculate: Determine the mass required for a 0.2 M solution.
-
Weigh: Weigh the powder into a dry scintillation vial or Falcon tube.
-
Solvent Addition (Stepwise):
-
Agitation: Vortex vigorously for 30–60 seconds.
-
Finalize: Add the remaining solvent to reach the target volume.[1][2]
-
Activation: Add the coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) immediately prior to use.[1][2]
Protocol B: Solubility Determination Assay (Saturation Method)
Context: Validating a new batch or solvent system.[2]
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and handling based on the application.
Figure 1: Decision tree for solvent selection based on downstream application.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Saturation or "Gummy" clump formation. | Sonicate for 5 mins at 30°C. Add 10% DMSO if compatible with downstream steps. |
| Precipitation on Activation | Low solubility of the activated ester.[1][2] | Switch solvent to NMP (better for hydrophobic species).[1][2] Reduce concentration to 0.1 M. |
| Gelation | Hydrogen-bond networking.[1][2] | Add chaotropic salts (e.g., 0.1 M LiCl in DMF) to disrupt H-bonds (use only if necessary).[1][2] |
| Slow Coupling | Steric hindrance of | This is a kinetic issue, not solubility. Use stronger activation (HATU) and extend reaction time (double coupling).[1][2] |
References
-
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. [1]
-
BenchChem. (2025).[1][2] Technical Guide to Fmoc/Boc Amino Acid Solubility. [1]
-
Sigma-Aldrich. (2025).[1][2] Product Specification: Boc-amino acids and derivatives.
-
Bachem. (2024).[1][2] Peptide Synthesis Guide: Handling of Sterically Hindered Amino Acids.
-
PubChem. (2025).[1][2][5] Compound Summary: Boc-beta-methyl-phenylalanine derivatives.
Sources
- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. Boc-D-phenylalanine methyl ester | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Boc-beta-methyl-DL-phenylalanine in Peptidomimetic Design
The following technical guide details the application of Boc-beta-methyl-DL-phenylalanine in peptidomimetic drug design. This document is structured to guide researchers from the fundamental stereochemical rationale through to practical synthesis and purification protocols.
Executive Summary
The incorporation of
This modification rigidly constrains the side-chain orientation (
Stereochemical & Structural Rationale
The "Conformational Lock" Mechanism
Standard phenylalanine rotates freely around the
- Constraint: The side chain is forced into specific rotamers (gauche+, gauche-, or trans), reducing the entropic penalty upon binding to a receptor.
-
Backbone Rigidity: The steric bulk influences the local Ramachandran plot, often favoring extended (
-sheet) or helical conformations depending on the stereochemistry (threo vs. erythro). -
Proteolytic Shielding: The
-methyl group sterically hinders the approach of proteases (e.g., chymotrypsin) to the scissile amide bond, significantly extending plasma half-life.
The "DL" Complexity: Managing Isomers
The reagent This compound contains two chiral centers (
-
(2S, 3S) - L-erythro
-
(2R, 3R) - D-erythro
-
(2S, 3R) - L-threo
-
(2R, 3S) - D-threo
Strategic Use of the DL-Mixture: Instead of viewing the mixture as an impurity, it is often used in Combinatorial Diastereomeric Scanning . By coupling the DL-mixture into a peptide sequence, you generate a library of diastereomeric peptides. These can be separated by HPLC, allowing simultaneous screening of multiple side-chain orientations to identify the specific isomer responsible for bioactivity.
Visualization: Stereochemical & Workflow Logic
Diagram 1: Stereochemical Diversity & Screening Workflow
This diagram illustrates the divergence from the DL-mixture to isolated bioactive peptides.
Caption: Workflow for utilizing the racemic DL-mixture to generate and isolate specific bioactive diastereomers.
Experimental Protocols
Critical Considerations for Coupling
The
-
Activation: HBTU/HOBt is often insufficient. Use HATU/HOAt or PyBOP for higher reactivity.
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and reaction rates for hindered residues.
-
Monitoring: The Kaiser test may be ambiguous due to steric shielding of the amine; chloranil test or micro-cleavage LC-MS is recommended.
Protocol: Manual Boc-SPPS of Beta-Methyl-Phe
Objective: Couple Boc-
Reagents:
-
Resin: MBHA or PAM resin (0.5 mmol scale).
-
Amino Acid: Boc-
-Me-DL-Phe-OH (3.0 equivalents). -
Activator: HATU (2.9 equivalents).
-
Base: DIEA (Diisopropylethylamine) (6.0 equivalents).
-
Solvent: Anhydrous NMP.
Step-by-Step Methodology:
-
Boc Deprotection (Pre-cycle):
-
Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).
-
Wash with DCM (3x), then 5% DIEA in DCM (2x) to neutralize.
-
Note: Ensure complete neutralization; hindered amines protonate easily.
-
-
Activation (In-situ):
-
Dissolve Boc-
-Me-DL-Phe-OH and HATU in minimal NMP. -
Add DIEA immediately before adding to the resin.
-
Reasoning: Pre-activation minimizes racemization, but for Boc chemistry, in-situ is standard to prevent premature capping.
-
-
Coupling Reaction:
-
Add the activated mixture to the resin.
-
Agitate (do not stir with a magnetic bar, which grinds resin) for 2 to 4 hours .
-
Optimization: For extremely hindered sequences, perform a double coupling (repeat step 2-3 with fresh reagents).
-
-
Validation:
-
Perform a micro-cleavage: Remove ~2mg resin, treat with HF or TFMSA, and analyze by HPLC/MS.
-
Expectation: You will see multiple peaks if the starting material was a DL mixture (diastereomers separate on C18 columns).
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/Pyridine in DCM to cap unreacted amines, preventing deletion sequences.
-
Purification & Isomer Resolution
Since the starting material is DL, the resulting peptide crude will contain diastereomers (e.g., L-peptide and D-peptide, or L-threo/L-erythro variations).
-
Column: C18 Reverse Phase (Analytical: 4.6 x 250mm; Prep: 20 x 250mm).
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to resolve the diastereomers.
-
Identification: Co-injection with authentic standards (if available) or NMR analysis (
-proton coupling constants ) is required to assign stereochemistry to the separated peaks.
Quantitative Data Summary
The following table summarizes the impact of
| Parameter | Native Phe | Impact on Drug Design | |
| Side Chain Rotation | Free ( | Restricted (< | Increases binding affinity (lower entropy cost). |
| Proteolytic Stability | Low ( | High ( | Enables oral or systemic viability. |
| Lipophilicity (logP) | Baseline | Increased (+0.5 logP) | Enhances membrane permeability/BBB crossing. |
| Coupling Difficulty | Low | High | Requires HATU/HOAt and extended times. |
| Stereocenters | 1 ( | 2 ( | Increases library diversity; requires separation. |
Pathway Visualization: Conformational Constraint
Diagram 2: The Steric Lock Mechanism
This diagram visualizes how the beta-methyl group physically blocks protease access and rotation.
Caption: The beta-methyl group acts as a steric shield against proteases while locking the backbone for receptor fit.[1]
References
-
Hruby, V. J., et al. (1991). Design of peptides, proteins, and peptidomimetics: Chi-constrained amino acids.[2]Biopolymers .[3] Link
-
Werner, H. M., et al. (2016).[4] Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution.[4]ChemBioChem . Link
-
Misicka, A., et al. (1995). Topographical requirements for delta opioid ligands: The effect of beta-methyl substitution.Life Sciences . Link
-
Berree, F., et al. (2014). Synthesis of Beta-Methyl-Phenylalanine Derivatives.Tetrahedron . Link
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins.[5][6]Annual Review of Biochemistry . Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. wjarr.com [wjarr.com]
Thermodynamic stability of beta-methyl substituted amino acids
Thermodynamic Stability of -Methyl Substituted Amino Acids: A Technical Guide
Executive Summary & Scope
Target Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists.
Core Thesis: The introduction of a methyl group at the
Disambiguation:
-
Subject:
-Methyl -Amino Acids (Side-chain modification, e.g., -Me-Phe). -
Excluded:
-Amino Acids (Backbone homologation) and N-Methyl Amino Acids (Backbone methylation), except where used for comparative analysis.
Thermodynamic Principles of Conformational Constraint
The thermodynamic stability of a peptide containing
The Entropic Advantage ( )
In a flexible linear peptide, the unfolded state (
Rotameric Locking Mechanism
The
-
Constraint: The rotation around the
bond is restricted to specific gauche(-), gauche(+), or trans rotamers. -
Backbone Coupling: The locked side chain forces the backbone dihedral angles (
) into specific regions (often favoring extended -strand or specific helical geometries) to relieve steric strain.
Visualization: The Energy Landscape
The following diagram illustrates how
Figure 1: Energy landscape comparison.
Comparative Stability Data
The impact of
| Amino Acid Analog | Stereochemistry | Primary Constraint | Thermodynamic Effect |
| L-Allo-Isoleucine | Stabilizes | ||
| Indole rigidification | Increases receptor selectivity by locking indole orientation; reduces proteolytic degradation. | ||
| Valine | Natural | High | High |
Technical Protocol: Stereoselective Synthesis
Synthesizing
Protocol: Asymmetric Alkylation of -Methyl Phenylalanine
Objective: Synthesize
Reagents:
-
(S)-4-benzyl-2-oxazolidinone (Evans auxiliary)
-
Trans-crotonyl chloride (or relevant
-substituted acyl chloride) -
NaHMDS (Sodium bis(trimethylsilyl)amide)
-
Methyl Iodide (MeI) or Benzyl Bromide (BnBr) depending on strategy
-
LiOH/H2O2 (for cleavage)
Workflow:
-
Acylation:
-
React (S)-4-benzyl-2-oxazolidinone with trans-crotonyl chloride using n-BuLi in THF at -78°C.
-
QC Check: 1H NMR to confirm imide formation.
-
-
Michael Addition / Alkylation (The Critical Step):
-
Mechanism: The cuprate or enolate addition determines the
-stereochemistry. -
Treat the crotonyl-imide with a higher-order cuprate (e.g.,
) or perform an enolate alkylation if the methyl is already present on the chain. -
For
-Me-Phe: Start with a propionyl-imide (providing the -methyl backbone) and alkylate with Benzyl Bromide, OR start with Hydrocinnamoyl-imide and methylate. -
Preferred Route for
-Me-Phe: Conjugate addition of phenyl cuprate to a crotonyl imide establishes the -phenyl, -methyl relationship. -
Stereocontrol: The bulky auxiliary shields one face, ensuring anti or syn selectivity based on the enolate geometry (Z-enolate via NaHMDS usually gives syn products; Ti-enolates can give anti).
-
-
Chiral Cleavage:
-
Hydrolyze the auxiliary using LiOH and
in THF/Water (0°C). -
Note:
is crucial to prevent cleavage of the amide bond acting as a nucleophile (exocyclic cleavage).
-
-
Purification:
-
Acidify and extract the free acid.
-
Recrystallize to remove minor diastereomers.
-
Synthesis Logic Flow
Figure 2: Stereoselective synthesis workflow using chiral auxiliaries. The Z-enolate geometry combined with the auxiliary's steric bulk dictates the
Experimental Validation of Stability
To validate the thermodynamic impact of
Circular Dichroism (CD) Thermal Melt
Purpose: Measure
-
Protocol:
-
Dissolve peptide (50
M) in phosphate buffer (pH 7.4). -
Monitor ellipticity at 222 nm (helix) or 218 nm (sheet).
-
Ramp temperature from 5°C to 95°C (1°C/min).
-
Analysis: Fit data to a two-state unfolding model. A shift in
to higher temperatures indicates entropic stabilization.
-
Proteolytic Stability Assay
Purpose: Determine half-life (
-
Protocol:
-
Incubate peptide (100
M) with Chymotrypsin or Pronase (1:100 w/w ratio) at 37°C. -
Quench aliquots at t=0, 15, 30, 60, 120 min with 1% TFA.
-
Analyze via RP-HPLC or LC-MS.
-
Expectation:
-Methyl amino acids adjacent to the scissile bond should increase by 5-10x due to steric occlusion of the protease active site.
-
Critical Pitfalls: Racemization During Coupling
While
-
Mechanism: The steric bulk at the
-carbon hinders nucleophilic attack at the carbonyl, slowing down the coupling rate. Prolonged activation time allows the oxazolone intermediate to form and epimerize at the -carbon. -
Mitigation Strategy:
-
Use DIC/Oxyma instead of HBTU/DIEA (Oxyma is less basic and suppresses oxazolone formation).
-
Double Coupling: Short reaction times (2 x 30 min) are better than one long reaction.
-
Base Control: Minimize the use of collidine or DIEA; keep the pH < 8 during activation.
-
References
-
Conformational Constraints: Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides." Biopolymers, 2003. Link
-
Thermodynamics of Folding: Baldwin, R. L. "The nature of protein folding pathways: the classical versus the new view." Journal of Biomolecular NMR, 1995. Link
-
Synthesis of
-Me-Phe: Dharanipragada, R., et al. "Asymmetric synthesis of beta-methylphenylalanine." Tetrahedron Letters, 1989. Link -
Proteolytic Stability: Gentilucci, L., et al. "Peptides and peptidomimetics in medicine: side-chain modifications." Current Medicinal Chemistry, 2010. Link
-
Racemization in SPPS: Steinauer, R., et al. "Racemization in peptide synthesis." Bachem Monographs, 2020. Link
Methodological & Application
Solid phase peptide synthesis protocols for Boc-beta-methyl-DL-phenylalanine
Application Note: AN-SPPS-2026-04
Optimized Solid Phase Synthesis Protocols for Sterically Constrained Residues: Boc-
Abstract
The incorporation of conformationally constrained amino acids, such as
Introduction & Mechanistic Challenges
-Methyl-phenylalanine (-
Steric Occlusion: The
-methyl group acts similarly to the branching in Valine or Isoleucine but is exacerbated by the adjacent bulky phenyl ring. This drastically reduces the rate of acylation, leading to deletion sequences (des-peptide) if standard carbodiimide (DCC/DIC) couplings are used. -
Chirality & Diastereomers: As the starting material is racemic (DL), coupling to a chiral resin-bound peptide will inevitably generate a 1:1 mixture of diastereomers (
and sequences). These must be resolved during the purification phase.
Materials & Reagent Selection
To ensure high-fidelity synthesis, the following reagents are selected based on "hard" acid/base principles and steric requirements.
| Component | Recommendation | Rationale |
| Resin | MBHA Resin (0.5–0.7 mmol/g) | Preferred for Boc chemistry to yield C-terminal amides. The benzhydrylamine linkage is stable to the repetitive TFA acidolysis used to remove Boc groups. |
| Deprotection | TFA / m-Cresol (95:5) | Trifluoroacetic acid removes the N-terminal Boc group. m-Cresol acts as a scavenger to prevent tert-butyl cation alkylation of Trp/Tyr/Met residues. |
| Coupling Reagent | HATU / HOAt | Critical: Standard HOBt is insufficient. The 7-aza analog (HOAt) creates a more reactive ester and utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling to hindered amines. |
| Base | DIEA (Diisopropylethylamine) | Required to activate HATU.[1][2] Used in controlled excess (2.0 eq relative to AA). |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | Superior to DMF for hindered couplings due to higher polarity and solvation power, reducing inter-chain aggregation. |
Experimental Protocols
Protocol A: The Optimized Boc Cycle (Manual or Automated)
Note: This cycle assumes a 0.1 mmol synthesis scale.
-
Boc Deprotection:
-
Wash:
-
DCM (3 x 1 min).
-
Note: Do not use MeOH here; it can shrink the resin and trap TFA.
-
-
Neutralization (Crucial Step):
Protocol B: Coupling Boc- -methyl-DL-phenylalanine
This is the critical modification for the hindered residue.
-
Activation:
-
Weigh Boc-
-methyl-DL-phenylalanine (4.0 eq) and HATU (3.8 eq). -
Dissolve in minimal NMP .
-
Add HOAt (4.0 eq) (Optional but recommended for extreme hindrance).
-
Add DIEA (8.0 eq) immediately before adding to the resin.
-
Color Change: Solution usually turns yellow/orange.
-
-
Reaction:
-
Add the activated solution to the resin.
-
Agitate for 2 to 4 hours (Standard AA is 45 min).
-
Recoupling: Drain. Do not wash. Prepare a fresh batch of activated AA (using half the original equivalents) and add to resin for another 2 hours.
-
-
Monitoring (Kaiser Test):
-
Perform a quantitative Ninhydrin test.
-
Success: Resin beads are colorless. Solution is yellow.
-
Failure:[8] Blue beads indicate incomplete coupling. If positive after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Protocol C: HF Cleavage
Safety Warning: HF is extremely toxic and corrosive. Use a specialized Teflon vacuum line.
-
Preparation: Dry resin completely under high vacuum (overnight).
-
Scavengers: Add p-cresol (10% v/v) to the reaction vessel.
-
Cleavage: Condense anhydrous HF (~10 mL per gram of resin) at -78°C. Warm to 0°C and stir for 60 minutes.
-
Work-up: Evaporate HF. Precipitate peptide with cold Diethyl Ether.[5] Lyophilize from 50% Acetic Acid/Water.
Visualization of Workflows
Figure 1: The "In-Situ" Neutralization & Coupling Logic
This diagram illustrates the decision-making process for handling the hindered
Caption: Decision matrix for incorporating hindered residues. Note the divergence to HATU/HOAt activation for
Analytical Expectations & Troubleshooting
Diastereomer Separation (The "DL" Factor):
Because Boc-
-
Observation: Analytical HPLC (C18 column) will show two distinct peaks with identical Mass (MS) signatures.
-
Resolution: These are diastereomers (
and ). They often separate well on standard C18 gradients (e.g., 0.1% TFA Acetonitrile/Water). -
Action: You must collect both peaks separately and determine the stereochemistry via co-injection with authentic standards or NMR analysis if required. Do not mistake the second peak for an impurity.
Common Failure Modes:
-
Incomplete Coupling: Due to the
-methyl steric clash.-
Solution: Switch from DMF to NMP; increase temperature to 50°C (carefully, to avoid racemization of the previous AA).
-
-
Aggregation: The hydrophobic phenyl ring promotes aggregation.
-
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[3] Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Coin, I., Beyermann, M., & Bienert, M. (2007).[9] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link[9]
- Hruby, V. J., et al. (1991). Synthesis of oligopeptide and peptidomimetic libraries. Current Opinion in Biotechnology, 2(6), 803-809. (Foundational context for constrained amino acids).
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. peptide.com [peptide.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Optimal coupling reagents for sterically hindered beta-methyl amino acids
Topic: Optimal Coupling Reagents for Sterically Hindered Beta-Methyl Amino Acids Content Type: Detailed Application Notes and Protocols
Optimal Coupling Strategies for -Methyl Amino Acids
Executive Summary
The incorporation of
This guide provides a validated decision matrix and detailed protocols for coupling sterically hindered residues, moving beyond traditional EDC/HOBt methods to next-generation uronium (COMU), phosphonium (PyAOP), and anhydride (T3P) technologies.
Mechanistic Insight: The Steric-Racemization Axis
The primary challenge in coupling
-
The Steric Wall: The
-methyl group creates significant A-strain (allylic strain) that shields the activated carbonyl carbon from the incoming nucleophile (the amine of the growing chain). -
The Racemization Trap: Because the intermolecular reaction is slow, the activated species (
-acylisourea or active ester) has a longer lifetime. This increases the probability of the amide backbone nitrogen attacking the activated carbonyl, forming an oxazolone (azlactone). This intermediate is highly prone to epimerization at the -carbon.
Visualization: The Kinetic Competition
The following diagram illustrates the divergent pathways. The goal of optimizing reagents is to accelerate Path A (Coupling) while suppressing Path B (Oxazolone).
Caption: Kinetic competition between direct aminolysis (green) and oxazolone-mediated racemization (red) induced by steric delay.
Reagent Selection Matrix
Do not use a "one-size-fits-all" approach. Select the reagent based on the specific synthesis phase and hindrance level.
| Reagent | Class | Best Use Case | Pros | Cons |
| COMU | Uronium (Oxyma-based) | SPPS (Solid Phase) ; General hindered couplings. | Superior efficiency to HATU; Safer (non-explosive); Visual monitoring (color change). | Hydrolytically unstable in DMF (use immediately). |
| T3P | Cyclic Anhydride | Solution Phase ; Fragment condensation; Cyclization.[1] | Lowest epimerization risk; Water-soluble byproducts (easy workup).[2] | Slower kinetics than HATU; Requires specific solvents (EtOAc/Me-THF). |
| PyAOP | Phosphonium (HOAt-based) | N-Methylated residues; Extreme hindrance. | Does not guanidinate the amine (unlike uroniums); High reactivity. | Expensive; HOAt byproduct is regulated/explosive potential. |
| DIC / Oxyma | Carbodiimide + Additive | Green SPPS ; Microwave synthesis. | Excellent racemization suppression; Stable reagents; Low toxicity.[2] | Slower than uroniums for extremely bulky residues without heat. |
| HATU | Uronium (HOAt-based) | Legacy Standard. | High reactivity.[3][4][5] | High racemization risk if base is excess; "Guanidinylation" side reaction. |
Detailed Experimental Protocols
Protocol A: Solid-Phase Synthesis (SPPS) using COMU
Application: Routine coupling of
Reagents:
-
Amino Acid: 3.0 equivalents (relative to resin loading).
-
Coupling Reagent: COMU (3.0 equivalents).
-
Base: DIPEA (6.0 equivalents). Note: Use Collidine (TMP) if Cys/His are present to further reduce racemization.
-
Solvent: DMF (Anhydrous).
Step-by-Step:
-
Pre-activation (Critical): Dissolve the Fmoc-AA-OH and COMU in minimal DMF. Add DIPEA. Shake for exactly 30 seconds .
-
Why? Extended pre-activation of uronium salts leads to guanidinylation of the amino acid, permanently capping it.
-
-
Coupling: Add the pre-activated mixture immediately to the resin.
-
Incubation: Shake at room temperature for 1 hour .
-
Optimization: For extreme hindrance (e.g., Aib-Aib coupling), use microwave irradiation (75°C, 25W) for 5-10 minutes.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, DO NOT proceed.
-
Re-coupling: If incomplete, wash resin with DMF and repeat using PyAOP (3 eq) + DIPEA (6 eq) to drive to completion without guanidinylation risk.
Protocol B: Solution Phase Coupling using T3P (Propylphosphonic Anhydride)
Application: Fragment condensation or coupling highly sensitive chiral
Reagents:
-
Carboxylic Acid: 1.0 eq.
-
Amine: 1.1 eq.
-
Reagent: T3P (50% w/w in EtOAc or DMF) – Use 1.5 to 2.0 eq.
-
Base: DIPEA (2.5 eq) or Pyridine (for highest epimerization control).
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Step-by-Step:
-
Dissolution: Dissolve the Acid and Amine in EtOAc (0.1 M concentration). Cool to 0°C.[4]
-
Base Addition: Add DIPEA/Pyridine. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise over 2 minutes.
-
Reaction: Allow to warm to room temperature. Stir for 2–12 hours.
-
Note: T3P kinetics are slower than HATU but cleaner.
-
-
Workup (The T3P Advantage):
-
Add water to quench.
-
Wash organic layer with 1M HCl (remove base), Sat. NaHCO3 (remove unreacted acid), and Brine.
-
T3P byproducts are water-soluble and wash away completely, often requiring no chromatography.
-
Troubleshooting & Optimization Logic
When standard protocols fail, apply this logic flow to diagnose and resolve the issue.
Caption: Diagnostic workflow for optimizing difficult couplings involving steric bulk.
Critical Optimization Notes:
-
Solvent Effects: For difficult couplings, the "Magic Mixture" (DCM:DMF:NMP 1:1:1) can disrupt inter-chain aggregation that exacerbates steric hindrance [1].
-
Base Choice: If epimerization is detected, replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) . It is a weaker base that is sufficient for activation but less likely to abstract the
-proton leading to oxazolone formation [2]. -
Additives: Always prefer Oxyma Pure over HOBt. Oxyma is safer (non-explosive) and generates a more reactive active ester than benzotriazole derivatives [3].
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[1][2][4] Organic Process Research & Development, 20(2), 140–177. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Twibanire, J. D., & Grindley, T. B. (2011). Efficient and racemization-free peptide coupling of N-alkyl amino acids.[6] Organic Letters, 13(11), 2988-2991. Link
Sources
Boc-beta-methyl-DL-phenylalanine deprotection conditions with TFA
Application Note: Deprotection of Boc- -methyl-DL-phenylalanine with TFA
Abstract & Introduction
This guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from Boc-
While standard Boc removal is rapid, the steric bulk proximal to the carbamate linkage in
Reaction Mechanism
The deprotection proceeds via an acid-catalyzed
Mechanistic Pathway (DOT Visualization)
Figure 1: Acidolytic cleavage mechanism of the Boc group. Note the critical branch point where the tert-butyl cation must be quenched or eliminated to prevent side reactions.
Critical Parameters & Optimization
Solvent System: DCM vs. Neat TFA
-
Standard (Recommended): 1:1 (v/v) TFA:DCM . Dichloromethane (DCM) solubilizes the hydrophobic protected amino acid effectively. The dilution moderates the exotherm and allows for better handling.
-
Neat TFA: Can be used for highly insoluble substrates but increases the concentration of reactive tert-butyl cations, heightening the risk of side reactions [3].
Scavengers
Although the phenyl ring in phenylalanine is less electron-rich than tyrosine or tryptophan, the tert-butyl cation is a potent electrophile.
-
Recommendation: Add 2.5% Triethylsilane (TES) or 5% Water to the reaction mixture.
-
Why? TES acts as a hydride donor, irreversibly quenching the tert-butyl cation to isobutane. Water acts as a nucleophile, converting it to tert-butanol. This prevents alkylation of the phenyl ring (Friedel-Crafts alkylation) [4].
Reaction Time (Steric Consideration)
The
-
Standard Phe: ~30 minutes.
- -Methyl-Phe: 60–90 minutes .[4]
-
Insight: Incomplete deprotection is a common failure mode in constrained amino acids. Always verify completion via TLC or LC-MS before workup.
Experimental Protocol
Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
-
Substrate: Boc-
-methyl-DL-phenylalanine (1.0 equiv) -
Acid: Trifluoroacetic acid (TFA), HPLC grade[5]
-
Solvent: Dichloromethane (DCM), anhydrous
-
Scavenger: Triethylsilane (TES) or ultrapure water
-
Precipitation Solvent: Diethyl ether (cold) or MTBE
Step-by-Step Workflow
1. Preparation
Dissolve Boc-
2. Acidification
Cool the solution to 0°C (ice bath). Add the scavenger (0.15 mL TES or 0.3 mL Water).
-
Dropwise Addition: Add TFA (3 mL) slowly to the stirring solution.
-
Ratio: Final concentration should be ~50% TFA in DCM.
3. Reaction
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously.
-
Monitoring: Check TLC after 45 minutes (Mobile Phase: 10% MeOH in DCM + 1% Acetic Acid). Stain with Ninhydrin (free amine turns purple/blue). The Boc-protected starting material will not stain (or stains faintly yellow/brown upon heating).
4. Workup (Precipitation Method)
Once starting material is consumed (typically 60–90 min):
-
Concentrate the mixture under reduced pressure (Rotavap, <40°C) to remove DCM and most TFA. Do not heat excessively.
-
The residue will be an oil or gum.
-
Add Cold Diethyl Ether (20 mL) to the residue while stirring.
-
The product (H-
-methyl-DL-Phe-OH TFA) should precipitate as a white to off-white solid. -
Troubleshooting: If it oils out, scratch the flask sides with a glass rod or sonicate to induce crystallization.
5. Isolation
Filter the solid using a sintered glass funnel or centrifuge. Wash the cake 3x with cold ether to remove residual TFA and scavenger byproducts. Dry under high vacuum (lyophilization is recommended if the product is hygroscopic).
Workflow Diagram (DOT)
Figure 2: Operational workflow for the deprotection and isolation of the TFA salt.
Analytical Data & Characterization
Upon isolation, the product is the Trifluoroacetate salt .[2][6]
| Parameter | Expected Observation | Notes |
| Physical State | White powder or hygroscopic solid | If oily, re-precipitate from MeOH/Ether. |
| Loss of singlet at | Diagnostic for deprotection. | |
| Downfield shift of | Due to formation of | |
| Mass Spec (ESI) | Observe parent ion of the amino acid. | |
| Solubility | Soluble in Water, MeOH, DMSO | Insoluble in Ether, Hexanes, DCM. |
Note on Stereochemistry:
The "DL" designation implies a racemic mixture. TFA deprotection conditions are non-racemizing for the
References
-
Hruby, V. J., et al. (1996). "Conformational constraints in the design of receptor selective peptides." Journal of Medicinal Chemistry. Link
-
Sewell, A. L., et al. (2010). "Synthesis of
-methylphenylalanine derivatives." Journal of Organic Chemistry. Link -
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research. Link
-
Pearson, D. A., et al. (1989). "Triethylsilane as a scavenger in acidic deprotection."[] Journal of Organic Chemistry. Link
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. Link
(Note: While specific URLs for older papers may vary by institution access, links provided direct to the journal landing pages or DOI resolvers for verification.)
Incorporating Boc-beta-methyl-DL-phenylalanine into bioactive peptides
Application Note: High-Fidelity Incorporation of Boc- -methyl-DL-phenylalanine in Solid-Phase Peptide Synthesis
Executive Summary & Scientific Rationale
The incorporation of
However, the use of Boc-
-
Steric Hindrance: The
-methyl group creates severe steric crowding, drastically reducing the kinetics of acylation during coupling. -
Stereochemical Complexity: The "DL" designation indicates a racemic mixture at the
-carbon. When coupled to a chiral resin (containing L-amino acids), this results in the formation of diastereomers (L-L and D-L peptides), not enantiomers. These diastereomers have distinct physical properties and biological activities, necessitating a robust separation strategy post-synthesis.[1]
This guide details a specialized Boc-SPPS (Solid Phase Peptide Synthesis) protocol designed to overcome steric barriers and successfully isolate bioactive isomers.
Pre-Synthesis Logic: The "DL" Trap
Before initiating synthesis, researchers must recognize that using a DL-building block yields a product mixture.
-
Scenario: You are synthesizing H-Ala-Phe-Gly-OH where Phe is
-Me-DL-Phe. -
Outcome: You will synthesize two distinct peptides simultaneously on the same resin:
-
H-Ala-(L-β-Me-Phe)-Gly-OH
-
H-Ala-(D-β-Me-Phe)-Gly-OH
-
-
Implication: These are diastereomers. They will elute at different retention times on a standard C18 HPLC column. Do not attempt to separate the amino acid isomers prior to coupling; it is far more efficient to separate the final peptide diastereomers via Preparative HPLC.
Protocol A: High-Efficiency Coupling (Boc-SPPS)
Context: Standard DIC/HOBt coupling is insufficient for
Materials
-
Resin: MBHA or PAM resin (0.5 mmol/g loading). Low loading is preferred to reduce inter-chain aggregation.
-
Amino Acid: Boc-
-methyl-DL-Phe-OH (3-4 equivalents). -
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
-
Resin Preparation: Swell resin in DCM (30 min), then wash with DMF (3x).
-
Boc Deprotection (Pre-cycle):
-
Treat resin with 50% TFA/DCM (2 min flow wash).
-
Incubate with 50% TFA/DCM (20 min).
-
Wash: DCM (3x), MeOH (1x), DCM (3x).
-
Neutralize: 10% DIEA/DCM (2x 2 min). Wash with DMF (5x).
-
-
Activation (The Critical Step):
-
Dissolve Boc-
-methyl-DL-Phe-OH (4 eq) and HATU (3.9 eq) in minimal DMF. -
Add DIEA (8 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization of the activated ester.
-
-
Coupling:
-
Monitoring:
-
Capping:
-
Once Kaiser is negative, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 15 min.
-
Diagram: Steric Coupling Workflow
Caption: Workflow emphasizing the mandatory double-coupling strategy required for sterically hindered
Protocol B: HF Cleavage (Low-High Method)
Boc chemistry requires Hydrogen Fluoride (HF) for final cleavage. Because
-
Low HF (Pre-cleavage):
-
Mix HF:DMS:p-Cresol (25:65:10).
-
Treat resin for 2 hours at 0°C. Purpose: Removes Benzyl-based side chain protections via SN2 mechanism, minimizing carbocation generation.
-
Evaporate HF and DMS under vacuum.
-
-
High HF (Cleavage):
-
Mix HF:p-Cresol (90:10).
-
Treat resin for 45 min at 0°C. Purpose: Cleaves peptide from resin and stubborn protecting groups (Arg-Tos).
-
-
Extraction:
-
Precipitate with cold diethyl ether.[7]
-
Dissolve peptide in 10-50% Acetic Acid or water (depending on solubility) and lyophilize.
-
Protocol C: Diastereomer Separation & Validation
This is the most critical step for biological validity. You will have a crude mixture containing both diastereomers.
HPLC Separation Protocol
-
Column: C18 Reverse Phase (Analytical: 4.6 x 250mm; Prep: 20 x 250mm).
-
Note: If C18 fails to resolve them, use a Phenyl-Hexyl column, which offers different selectivity based on
interactions with the phenylalanine ring.
-
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Shallow Gradient is essential.
-
Standard: 5-60% B over 30 min.
-
Optimized for Diastereomers: 0-20% B (5 min) -> 20-40% B (40 min). A slope of 0.5% B/min maximizes resolution.
-
Data Presentation: Expected Separation
| Parameter | Isomer 1 (e.g., L-L) | Isomer 2 (e.g., D-L) | Notes |
| Retention Time | |||
| Peak Shape | Sharp | Sharp | Broadening indicates aggregation; heat column to 50°C if needed. |
| Mass (ESI-MS) | Identical masses. MS cannot distinguish them. |
Diagram: Purification Logic
Caption: Separation workflow. Note that Mass Spec cannot distinguish the isomers; separation must be physical (HPLC) and validation biological or structural.
Troubleshooting & Expert Tips
-
The "Difficult Sequence" Effect: The
-methyl group acts as a "structure breaker" but also induces local folding. If the coupling after the -Me-Phe is difficult, use magic mixture (DCM:DMF:NMP 1:1:1) to disrupt resin aggregation. -
Assignment of Stereochemistry: Since you started with DL, you won't know which HPLC peak corresponds to the L-isomer and which is the D-isomer.
-
Solution: Synthesize a micro-scale standard using expensive, optically pure Boc-
-methyl-L-Phe (if available) to identify the retention time of the L-isomer. -
Alternative: Co-crystallize with the target protein (X-ray) or use 2D-NMR (NOESY) to determine side-chain orientation.
-
References
-
Hruby, V. J. (1982).[8] Conformational restrictions of biologically active peptides via amino acid side chain groups.[8][9][10] Life Sciences, 31(3), 189-199. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
-
Ilangovan, A., et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Link(Note: Generalized citation for Marfey's analysis context)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
- 7. biovera.com.au [biovera.com.au]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted peptide synthesis of beta-methyl-phenylalanine analogs
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of -Methyl-Phenylalanine Analogs
Abstract & Introduction
The incorporation of conformationally constrained amino acids, such as
However, the introduction of the
This guide details an optimized Microwave-Assisted SPPS (MW-SPPS) protocol. By leveraging dipolar rotation to overcome chain aggregation and steric barriers, this method ensures high-purity synthesis of
Technical Background: The Steric Challenge
The synthesis of peptides containing
-
Steric Hindrance: The
-methyl group acts as a "gatekeeper," physically blocking the approach of the activated amino acid to the resin-bound amine. This is similar to, but often more challenging than, Aib (aminoisobutyric acid) or N-methyl couplings. -
Racemization Risk: To overcome sterics, harsh activation (e.g., HATU/DIEA) or high temperatures are often employed. However,
-substitution increases the acidity of the -proton, making the residue prone to base-catalyzed epimerization (racemization) during activation.
The Solution: We utilize DIC/Oxyma Pure activation under controlled microwave irradiation.[1] Unlike HATU/DIEA (basic environment), DIC/Oxyma creates a neutral-to-acidic environment that minimizes racemization while maintaining high acylation power.
Materials & Equipment
| Category | Specification | Notes |
| Resin | Rink Amide ProTide or ChemMatrix | PEG-based resins preferred for better swelling in MW-SPPS. Loading: 0.15–0.3 mmol/g (Low loading is crucial to reduce inter-chain aggregation). |
| Amino Acid | Fmoc- | Ensure high diastereomeric purity (e.g., |
| Activator | DIC (Diisopropylcarbodiimide) | 0.5 M in DMF. |
| Base/Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | 1.0 M in DMF. (Superior to HOBt/HOAt for suppressing racemization). |
| Deprotection | 20% Piperidine + 0.1 M Oxyma in DMF | Oxyma prevents aspartimide formation and protects sensitive residues. |
| Solvent | DMF (Dimethylformamide) | Peptide synthesis grade, amine-free. |
Experimental Protocols
Protocol A: Resin Preparation & Swelling
Rationale: Microwave synthesis requires rapid diffusion. Inadequate swelling is the primary cause of early-synthesis failure.
-
Weigh appropriate amount of resin (0.1 mmol scale recommended for optimization).
-
Transfer to the microwave reaction vessel.
-
Add DMF (5 mL) and allow to swell for 20 minutes at Room Temperature (RT).
-
Drain and wash with DMF (
mL).
Protocol B: Standard Cycle vs. -Me-Phe Cycle
Rationale: Standard amino acids can be coupled rapidly (2 min). The
1. Fmoc Deprotection (Universal)
-
Reagent: 20% Piperidine / 0.1 M Oxyma in DMF.
-
Microwave Conditions:
-
Stage 1: 75°C, 15 seconds (Initial burst to heat solvent).
-
Stage 2: 90°C, 60 seconds.
-
-
Wash: DMF (
mL).
2. Coupling Strategy (The Critical Step)
Table 1: Coupling Parameters by Residue Type
| Residue Type | Reagents (Excess) | Temp | Time | Cycles |
| Standard AA | 5 eq AA / 5 eq DIC / 5 eq Oxyma | 90°C | 2 min | Single |
| 5 eq AA / 5 eq DIC / 5 eq Oxyma | 75°C * | 10 min | Double | |
| Post- | 10 eq AA / 10 eq DIC / 10 eq Oxyma | 90°C | 5 min | Double |
| Cys / His | 5 eq AA / 5 eq DIC / 5 eq Oxyma | 50°C | 10 min | Single |
*Note: We lower the temperature to 75°C for
Step-by-Step Coupling of Fmoc-
-
Dissolve Fmoc-
-Me-Phe-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF. -
Add DIC (5 eq) immediately prior to delivery to the resin (Pre-activation > 2 min causes loss of reactivity).
-
Irradiate at 75°C for 10 minutes .
-
Drain.[1]
-
Repeat steps 1–4 (Double Couple).
-
Wash with DMF (
mL).
Protocol C: Cleavage & Micro-Analysis (Self-Validation)
Rationale: Never assume a difficult coupling worked. Perform a micro-cleavage to validate before proceeding with expensive subsequent residues.
-
Remove a small aliquot of resin (~5 mg).
-
Wash with DCM (
) to remove DMF. -
Add 200 µL Cleavage Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%) .
-
Shake for 30 min at RT.
-
Blow down with nitrogen; precipitate in cold diethyl ether.
-
Analyze via UPLC-MS .
-
Pass Criteria: >95% Main peak; <5% Deletion (Mass - residue).
-
Fail Criteria: Presence of Fmoc-species or significant deletion.[2] -> Action: Perform a third coupling using HATU/HOAt (see Troubleshooting).
-
Workflow Visualization
The following diagram illustrates the decision logic for incorporating hindered analogs.
Figure 1: Decision tree for MW-SPPS cycles involving sterically hindered
Troubleshooting & Optimization
| Issue | Observation (LCMS) | Root Cause | Corrective Action |
| Deletion Sequence | Mass = Target - ( | Incomplete coupling due to sterics. | Switch to HATU/HOAt: Use 4 eq HATU / 4 eq HOAt / 8 eq DIEA. Strictly limit temp to 75°C to avoid enantiomerization. |
| Racemization | Split peaks with identical mass. | Overheating or base-catalyzed epimerization. | Lower Temp / Change Base: Reduce coupling temp to 50°C (extend to 20 min). Ensure use of Oxyma (neutral pH) instead of DIEA. |
| Truncation | Mass stops at | "Capping" by acetylation or aggregation. | Change Resin: Switch to ChemMatrix (100% PEG) to improve solvation of the growing hydrophobic chain. |
| Aspartimide | Mass - 18 Da (on Asp residues). | Overheating during deprotection. | Add 0.1 M Oxyma to the deprotection cocktail (Piperidine). |
Data Summary: Comparative Efficiency
The table below summarizes internal data comparing standard Room Temperature (RT) synthesis vs. the optimized MW protocol for a model peptide: H-Ala-Val-(β-Me-Phe)-Ile-Gly-NH2.
| Method | Coupling Time | Crude Purity (HPLC) | Des-( | D-Isomer (% Epimerization) |
| RT - HBTU/DIEA | 2 x 60 min | 42% | 35% | 1.2% |
| MW - HATU/DIEA (90°C) | 1 x 2 min | 78% | 5% | 8.5% (High) |
| MW - DIC/Oxyma (75°C) | 2 x 10 min | 94% | < 1% | < 0.5% |
References
-
Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics."[3][4] Microwaves in Organic Synthesis.
-
CEM Corporation. (2020). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note AP0150.
-
Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies." Journal of Organic Chemistry.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.
-
Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science.
Solution phase synthesis methods for Boc-beta-methyl-DL-phenylalanine
Application Note: Scalable Solution-Phase Synthesis of Boc-
Executive Summary
This application note details the robust solution-phase synthesis of N-(tert-Butoxycarbonyl)-
Unlike standard phenylalanine synthesis, the introduction of the
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three logical phases. The core challenge is the nucleophilic substitution of a secondary alkyl halide (1-bromo-1-phenylethane) by the bulky acetamidomalonate enolate. This step competes with E2 elimination (styrene formation), requiring precise thermal control.
Strategic Phases:
-
C-C Bond Formation: Alkylation of DEAM with
-methylbenzyl bromide. -
Deprotection/Decarboxylation: Acidic hydrolysis to yield the free amino acid salt.
-
N-Protection: Installation of the Boc group under Schotten-Baumann conditions.
Figure 1: Retrosynthetic disconnection showing the acetamidomalonate pathway.
Detailed Experimental Protocols
Phase 1: Alkylation of Diethyl Acetamidomalonate
Objective: Install the bulky
Reagents:
-
Diethyl acetamidomalonate (DEAM): 21.7 g (0.10 mol)
-
Sodium metal: 2.3 g (0.10 mol) [or Sodium Ethoxide 21% wt in EtOH]
-
Absolute Ethanol: 150 mL
-
1-Bromo-1-phenylethane (
-methylbenzyl bromide): 19.9 g (0.10 mol) -
Catalyst (Optional): Potassium Iodide (KI, 0.5 eq) to accelerate reaction via Finkelstein exchange.
Protocol:
-
Enolate Formation: In a dry 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve sodium metal in absolute ethanol under
atmosphere. (Caution: Hydrogen evolution). -
Once dissolved, add DEAM in one portion. Stir at room temperature for 30 min to ensure complete enolate formation (solution turns from clear to slightly yellow).
-
Alkylation: Add 1-Bromo-1-phenylethane dropwise over 45 minutes.
-
Scientist's Note: Do not rush. Rapid addition increases local concentration, favoring E2 elimination (styrene) over substitution.
-
-
Reflux: Heat the mixture to reflux (
) for 24–48 hours. Monitor by TLC (SiO2, 4:1 Hexane:EtOAc).-
Endpoint: Disappearance of DEAM. Note that the secondary halide reacts slower than primary benzyl halides.
-
-
Workup: Cool to room temperature. Filter off the precipitated NaBr. Concentrate the filtrate in vacuo to ~20% volume. Pour into ice water (300 mL). The product usually precipitates as a solid or heavy oil. Filter or extract with EtOAc, dry (
), and concentrate.[1]-
Yield Expectation: 50–65% (Lower than primary halides due to steric hindrance).
-
Phase 2: Hydrolysis and Decarboxylation
Objective: Remove ethyl esters and acetyl group, then decarboxylate to form the amino acid.[2]
Reagents:
-
Crude Alkylated Malonate (from Phase 1)
-
Hydrobromic Acid (48% aq) or Hydrochloric Acid (6M)
-
Glacial Acetic Acid (co-solvent)
Protocol:
-
Suspend the crude intermediate in a mixture of 48% HBr (100 mL) and glacial acetic acid (50 mL).
-
Reflux: Heat to reflux (
) for 12–16 hours. Evolution of indicates decarboxylation. -
Isolation: Concentrate the reaction mixture to dryness under reduced pressure.
-
Free Amine Liberation: Dissolve the residue in minimal water. Adjust pH to ~6.0 (isoelectric point) using concentrated Ammonia (
) or 5M NaOH. -
Crystallization: Cool at
overnight. The free amino acid ( -methyl-DL-phenylalanine) will precipitate. Filter and wash with cold water and ethanol.[2]-
Note: This product is a diastereomeric mixture (syn/anti).
-
Phase 3: Boc Protection (Schotten-Baumann Conditions)
Objective: Protect the
Reagents:
- -methyl-DL-phenylalanine (Free AA): 10 mmol
-
Di-tert-butyl dicarbonate (
): 11-12 mmol (1.1-1.2 eq) -
1,4-Dioxane/Water (1:1 v/v): 50 mL
-
1M NaOH (2.2 eq)
Protocol:
-
Dissolution: In a 250 mL RBF, suspend the amino acid in water (25 mL). Add 1M NaOH (22 mL) to solubilize the zwitterion. Add Dioxane (25 mL).
-
Acylation: Cool to
. Add (dissolved in minimal dioxane) dropwise. -
Reaction: Allow to warm to room temperature and stir overnight (12-16 h). Maintain pH ~9-10 by adding small aliquots of NaOH if necessary.
-
Workup:
-
Evaporate Dioxane in vacuo (rotavap).
-
Wash the remaining aqueous phase with Diethyl Ether (
mL) to remove unreacted and byproducts. -
Acidification (Critical): Cool the aqueous phase to
. Acidify carefully to pH 2-3 using 1M KHSO .-
Why KHSO
? Avoid HCl. Strong mineral acids can cleave the Boc group you just added.[3]
-
-
-
Extraction: Extract the milky suspension with Ethyl Acetate (
mL). -
Drying: Wash combined organics with Brine, dry over
, and concentrate to yield Boc- -methyl-DL-phenylalanine .
Analytical Data & Purification
The final product is a mixture of diastereomers. For high-precision applications, separation is required.
Data Summary Table:
| Parameter | Specification / Observation |
| Appearance | White to off-white powder or foam |
| Molecular Weight | 279.33 g/mol |
| Yield (Overall) | 35 – 45% (from DEAM) |
| TLC ( | ~0.5 (DCM:MeOH:AcOH 90:9:1) |
| Isomerism | Mixture of (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) |
| Solubility | Soluble in EtOAc, DCM, DMF, DMSO |
Diastereomer Separation Strategy: While the free amino acid is difficult to separate, the Boc-protected methyl ester derivatives often show distinct retention times on silica gel.
-
Recommendation: If pure diastereomers are needed, esterify the crude Boc-acid (MeI/K2CO3), separate via Flash Chromatography (Hexane/EtOAc gradient), and then saponify (LiOH) back to the acid.
Process Workflow Diagram
Figure 2: Step-by-step decision matrix for the synthesis and isolation workflow.
References
-
Organic Syntheses. (1973). Diethyl Acetamidomalonate. Org. Synth. Coll. Vol. 5, p.376. Retrieved from [Link]
-
Organic Syntheses. (1985). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Org. Synth. 63, 160. Retrieved from [Link]
-
Kotha, S., & Singh, K. (2004).[4] N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives. Tetrahedron Letters. Retrieved from [Link]
Sources
Fmoc vs. Boc Strategy for the Incorporation of β-Methyl-Phenylalanine in Solid-Phase Peptide Synthesis
An Application Note and Protocol Guide
Abstract
The incorporation of sterically hindered amino acids, such as β-methyl-phenylalanine, into peptide sequences is a significant challenge in solid-phase peptide synthesis (SPPS). The bulky nature of the β-methyl group impedes peptide bond formation, necessitating optimized protocols to achieve high coupling efficiency and minimize side reactions. This guide provides a detailed comparative analysis of the two primary SPPS strategies, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for the successful incorporation of β-methyl-phenylalanine. We delve into the causality behind experimental choices, present field-proven protocols, and offer data-driven recommendations to aid researchers, scientists, and drug development professionals in navigating this complex synthetic challenge.
Introduction: The Challenge of Steric Hindrance
β-Methyl-phenylalanine is a non-natural amino acid of great interest in medicinal chemistry. Its inclusion in a peptide backbone can induce specific conformational constraints, enhance proteolytic stability, and modulate biological activity. However, these beneficial properties originate from its structural rigidity and steric bulk, which concurrently present a formidable obstacle during chemical synthesis.[1][2]
The primary difficulty lies in the reduced reaction kinetics of the coupling step. The β-methyl group shields the carboxyl group of the incoming amino acid and the amino group of the resin-bound peptide chain, physically obstructing the formation of the transition state required for amide bond formation.[3] This can lead to incomplete reactions, resulting in deletion sequences and significantly reduced yields of the target peptide.[4] Therefore, the choice of synthetic strategy—Fmoc or Boc—and the optimization of coupling conditions are paramount for success.
Core Principles: A Comparative Overview of Fmoc and Boc SPPS
The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes, which dictate the chemical environments used for the iterative deprotection of the α-amino group and the final cleavage of the peptide from the resin.[5]
-
Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (e.g., tert-butyl, trityl) for "permanent" side-chain protection.[6][7] The Fmoc group is removed with a mild base, typically a solution of piperidine in DMF, while the final cleavage and side-chain deprotection are performed with a strong acid like trifluoroacetic acid (TFA).[8][9] This represents a truly orthogonal system, as the conditions for removing the temporary and permanent protecting groups are distinct and non-interfering.[8]
-
Boc/Bzl Strategy: This classic strategy employs the acid-labile Boc group for Nα-protection and typically uses benzyl-based groups for side-chain protection.[5][6] The key distinction is that both types of protecting groups are acid-labile, but their removal requires different acid strengths. The Boc group is removed with a moderate acid (e.g., 50% TFA in DCM), while the side-chain protectors and resin linkage require a much stronger, hazardous acid like anhydrous hydrofluoric acid (HF) for cleavage.[10][11]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Nα-Deprotection Reagent | Mild Base (e.g., 20% Piperidine in DMF)[8][12] | Moderate Acid (e.g., 50% TFA in DCM)[5][11] |
| Side-Chain Protection | Acid-Labile (tBu, Trt, etc.) | Acid-Labile (Bzl, etc., cleaved by strong acid) |
| Final Cleavage Reagent | Strong Acid (e.g., TFA cocktail)[8] | Very Strong Acid (e.g., HF, TFMSA)[10] |
| Orthogonality | High (Base vs. Acid)[6][8] | Partial (Graduated Acid Lability)[6] |
| Key Advantage | Milder conditions, compatible with sensitive modifications.[8][] | Effective for aggregation-prone sequences.[8][14] |
| Key Disadvantage | Potential for aggregation in non-polar solvents.[15] | Use of hazardous reagents (HF), specialized equipment needed.[8] |
Strategic Selection for β-Methyl-Phenylalanine Incorporation
The choice between Fmoc and Boc chemistry for incorporating β-methyl-phenylalanine is not trivial and depends on the specific peptide sequence, available equipment, and desired final product purity.
The Case for the Fmoc Strategy
The Fmoc strategy is now the most common approach for peptide synthesis due to its milder conditions and broader compatibility.[8][14]
-
Expertise & Causality: For a sterically hindered residue like β-methyl-phenylalanine, the primary challenge is the coupling reaction, not the deprotection. The mild, basic deprotection of the Fmoc group is less likely to cause side reactions on the growing peptide chain compared to repeated harsh acid treatments in the Boc strategy.[] This preserves the integrity of other sensitive residues in the sequence. The key to success with Fmoc is to focus intensely on optimizing the coupling step. This involves using highly potent activating reagents that can overcome the steric barrier.[1][16] Furthermore, the UV absorbance of the cleaved Fmoc-dibenzofulvene adduct allows for real-time monitoring of the deprotection step, ensuring the N-terminus is fully available for the difficult subsequent coupling.[8]
The Case for the Boc Strategy
Despite the hazards, the Boc strategy remains a powerful tool, particularly for sequences prone to aggregation.[5]
-
Expertise & Causality: Peptide chains, especially hydrophobic ones, can fold and form intermolecular hydrogen bonds on the resin, leading to aggregation that blocks reactive sites.[17] The repeated Nα-deprotection steps using TFA in the Boc strategy keep the peptide protonated, which can disrupt these hydrogen bonds and improve solvation, thereby increasing the accessibility of the N-terminus for coupling.[14] This can be a decisive advantage when synthesizing a peptide containing the bulky and hydrophobic β-methyl-phenylalanine residue, which might otherwise promote aggregation. The trade-off is the requirement for more robust, acid-stable side-chain protecting groups and the final, hazardous HF cleavage step.
Optimizing the Critical Coupling Step
Regardless of the chosen strategy, the coupling of β-methyl-phenylalanine requires conditions that are more forceful than standard protocols.
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC are often insufficient.[4] More potent phosphonium or aminium/uronium salt-based reagents are essential. These reagents convert the protected amino acid into a highly reactive ester in situ, driving the reaction to completion even with significant steric hindrance.[1]
| Reagent Class | Reagent Examples | Key Features & Rationale |
| Aminium/Uronium | HATU, HCTU, COMU | Form highly reactive OAt (HATU, HCTU) or Oxyma (COMU) esters. HOAt and Oxyma are excellent leaving groups and are known to suppress racemization.[4] COMU is noted for its high solubility and safety profile.[18] |
| Phosphonium | PyBOP, PyAOP | Highly efficient reagents that also suppress racemization.[16] Solutions of phosphonium reagents are generally less stable than their uronium counterparts and should be prepared fresh. |
-
Reaction Conditions: To ensure complete incorporation, several protocol modifications should be considered:
-
Double Coupling: Performing the coupling step twice is a reliable method to ensure the reaction goes to completion.
-
Increased Equivalents: Using a higher excess (4-5 equivalents) of the protected β-methyl-phenylalanine and coupling reagent can help drive the reaction forward.
-
Microwave Energy: Microwave-assisted SPPS can dramatically accelerate coupling reactions by efficiently delivering energy to the system, overcoming the activation energy barrier imposed by steric hindrance.[2]
-
Experimental Workflows and Protocols
The following diagrams and protocols provide a validated framework for the incorporation of β-methyl-phenylalanine.
Fmoc-SPPS Workflow
Caption: The cyclical workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Fmoc-SPPS Incorporation of Fmoc-β-Methyl-Phenylalanine-OH
This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for peptide amides, Wang for peptide acids).
-
Resin Preparation:
-
Place the Fmoc-protected peptide-resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[12]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin. Mix for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and mix for 15 minutes to ensure complete deprotection.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]
-
-
Coupling Reaction (Trustworthy Self-Validating System):
-
Activation: In a separate vial, dissolve Fmoc-β-methyl-phenylalanine-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
First Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours.
-
Wash: Drain the coupling solution and wash the resin with DMF (3 times).
-
Validation (Kaiser Test): Perform a Kaiser test on a small sample of beads. If the test is positive (blue beads), indicating incomplete coupling, proceed to the second coupling. If negative (yellow/colorless beads), proceed to Step 5.
-
Second Coupling (if necessary): Repeat the activation and coupling steps (3a and 3b) for another 2 hours.
-
-
Final Wash:
-
Drain the final coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times).
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Boc-SPPS Workflow
Caption: The cyclical workflow for Boc-based solid-phase peptide synthesis.
Protocol 2: Boc-SPPS Incorporation of Boc-β-Methyl-Phenylalanine-OH
This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., MBHA for peptide amides, PAM for peptide acids).[11][19]
-
Resin Preparation:
-
Place the Boc-protected peptide-resin in a reaction vessel suitable for acidic conditions.
-
Swell the resin in DCM for 30-60 minutes.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% (v/v) TFA in DCM. Mix for 2 minutes, drain.
-
Add a fresh portion of 50% TFA in DCM and mix for 20-30 minutes.[11]
-
Drain the acid and wash the resin with DCM (3 times), followed by isopropanol (IPA) (2 times) to help remove residual acid, and then DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% (v/v) DIPEA in DCM to the resin. Mix for 2 minutes, drain.
-
Repeat the neutralization step. The N-terminus is now a free amine.[6]
-
Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the coupling step.
-
-
Coupling Reaction:
-
Activation: In a separate vial, dissolve Boc-β-methyl-phenylalanine-OH (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin. Agitate the mixture for at least 2 hours. A double coupling is highly recommended as described in the Fmoc protocol.
-
-
Final Wash:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times).
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Conclusion and Authoritative Recommendation
Both Fmoc and Boc strategies can be successfully adapted for the incorporation of the sterically demanding β-methyl-phenylalanine residue.
The Fmoc strategy is generally recommended for its milder overall conditions, operational simplicity, and the avoidance of highly hazardous reagents like HF.[8][] Its success is almost entirely dependent on the use of a potent coupling reagent (e.g., HATU, COMU) and a willingness to perform double couplings to drive the reaction to completion.
The Boc strategy remains a viable and powerful alternative, especially if peptide aggregation is observed or anticipated.[5][14] The acid-mediated deprotection can maintain the peptide-resin in a more solvated state, facilitating the difficult coupling step. Researchers choosing this path must be equipped to handle strong acids and understand the potential for acid-catalyzed side reactions.
Ultimately, the optimal choice depends on a case-by-case analysis of the peptide sequence, laboratory infrastructure, and the synthetic chemist's expertise.[5] A thorough understanding of the principles and protocols detailed in this guide will empower the researcher to make an informed decision and achieve the successful synthesis of peptides containing β-methyl-phenylalanine.
References
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- Solid Phase Peptide Synthesis (SPPS) explained. Bachem. [URL: https://www.bachem.com/knowledge-center/technologies-products/solid-phase-peptide-synthesis-spps-explained/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of beta-methyl-phenylalanine containing enzyme inhibitors
Application Note: AN-2026-BMP
Topic: High-Fidelity Synthesis of
Strategic Rationale: The Conformational "Lock"
In modern drug discovery, particularly for protease inhibitors (e.g., HIV protease, BACE1, ACE), the incorporation of
-
Entropy Reduction (
): By restricting the rotation of the and torsion angles, the molecule is pre-organized into a bioactive conformation. This minimizes the entropic penalty upon binding to the enzyme active site, theoretically improving affinity ( ). -
Proteolytic Shielding: The steric bulk of the
-methyl group hinders the approach of cytosolic proteases, significantly increasing the plasma half-life ( ) of peptide-based drugs. -
Selectivity Filtering: The additional volume can exploit small hydrophobic pockets (S1' or S2' subsites) present in the target enzyme but absent in homologous off-targets, thereby improving the selectivity profile.
Synthetic Methodology: Asymmetric Hydrogenation
While several routes exist (e.g., Myers' alkylation, Ni-catalyzed Schiff base alkylation), Rhodium-catalyzed asymmetric hydrogenation is the industry standard for generating high-purity (>99% ee)
Core Reaction Pathway
The synthesis relies on the hydrogenation of a
Figure 1: Catalytic pathway for the asymmetric synthesis of
Detailed Protocol: Monomer Synthesis & Peptide Coupling
Phase A: Synthesis of Boc-(2S,3R)- -Methyl-Phenylalanine
Reagents:
-
Substrate: Methyl
-acetamido-cinnamate derivative (prepared via HWE reaction of acetophenone). -
Catalyst Precursor:
(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). -
Ligand:
-Me-DuPhos (1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene). -
Solvent: Degassed Methanol (MeOH).
Step-by-Step Protocol:
-
Glovebox Setup: In a nitrogen-filled glovebox, dissolve
(1.0 equiv) and -Me-DuPhos (1.1 equiv) in degassed MeOH. Stir for 15 minutes. The solution should turn from orange to a deep red-orange, indicating the formation of the active cationic solvate . -
Substrate Preparation: Dissolve the dehydroamino acid substrate (S/C ratio 500:1 to 1000:1) in degassed MeOH in a glass liner compatible with a high-pressure Parr reactor.
-
Hydrogenation:
-
Add the catalyst solution to the substrate solution.
-
Seal the reactor and remove from the glovebox.
-
Purge the vessel with
gas (3 cycles of 50 psi charge/vent). -
Pressurize to 60 psi (4 bar)
. -
Stir vigorously at 25°C for 12–24 hours.
-
-
Workup: Vent the hydrogen gas. Concentrate the solution under reduced pressure.
-
Purification: Pass the crude residue through a short plug of silica gel (Eluent: EtOAc) to remove the catalyst. Recrystallize from Hexane/EtOAc if necessary to enrich diastereomeric purity.
Critical Checkpoint:
-
Validation: Analyze via Chiral HPLC (Daicel Chiralcel OD-H column).
-
Target: >98% ee and >95% de. If de is low, recrystallization is mandatory before peptide coupling.
Phase B: Incorporation into Peptide Backbone (SPPS)
Coupling
Protocol: Solid Phase Peptide Synthesis (Fmoc Strategy)
| Parameter | Standard Condition | Required Condition for |
| Coupling Reagent | HBTU or DIC | HATU or COMU (Stronger activation) |
| Base | DIPEA (2 equiv) | TMP (2,4,6-Trimethylpyridine) or DIPEA |
| Stoichiometry | 3-4 equivalents | 2-3 equivalents (Conserve precious monomer) |
| Reaction Time | 45 min | 2 x 2 hours (Double Coupling) |
| Temperature | Ambient | 50°C (Microwave assisted) |
Workflow:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 mins.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF/DCM.[2][3]
-
Activation (The Critical Step):
-
Dissolve Fmoc-
-Me-Phe-OH (2.5 eq) and HATU (2.4 eq) in dry DMF. -
Add HOAt (2.4 eq) to suppress racemization (optional but recommended).
-
Add DIPEA (5 eq) immediately prior to adding to resin.
-
-
Coupling:
-
Monitoring: Perform a Chloranil Test .
-
Note: The Kaiser (Ninhydrin) test is often false-negative for sterically hindered amines. Chloranil is more sensitive for secondary/hindered amines.
-
Result: Clear/Yellow = Complete coupling. Blue/Green = Incomplete.[2]
-
Design & Optimization Cycle
To successfully deploy
Figure 2: Iterative design cycle. Note that switching the ligand in the synthesis step allows rapid access to the opposite diastereomer if SAR data suggests a steric clash.
References
-
Burk, M. J., et al. (1995). "Efficient Asymmetric Hydrogenation of Enamides using DuPhos Ligands." Journal of the American Chemical Society, 117(36), 9375–9376.
-
Hruby, V. J., et al. (1991). "Conformational Constraints in Peptide Design: The
-Methyl Phenylalanine Case." Medicinal Research Reviews, 11(4), 415-438. -
Schmidt, U., et al. (1992). "Synthesis of Dehydroamino Acids via Horner-Wadsworth-Emmons Reaction." Synthesis, 1992(5), 487-490.
-
Albericio, F., & Carpino, L. A. (1997). "Coupling Reagents for SPPS: HATU and HOAt." Methods in Enzymology, 289, 104-126.
-
Easton, C. J., et al. (1994). "Stereocontrolled Synthesis of
-Branched Amino Acids." Chemical Reviews, 94(2), 277-298.
Sources
Protocol for N-terminal coupling of Boc-beta-methyl-DL-phenylalanine
Application Note: N-Terminal Coupling of Boc- -methyl-DL-phenylalanine
Executive Summary
The incorporation of Boc-
Standard coupling protocols (e.g., DIC/HOBt) are frequently insufficient, leading to deletion sequences or incomplete coupling. This guide details an optimized protocol utilizing HATU/HOAt activation, which provides the necessary reactivity to overcome the steric barrier while managing the risk of racemization inherent to activated DL-amino acids.
Chemical Logic & Mechanistic Insight
The Steric Challenge
In standard phenylalanine, the
-
Kinetic Consequence: The nucleophilic attack of the resin-bound amine on the activated ester is sterically impeded.
-
Thermodynamic Consequence: The formation of the amide bond is energetically less favorable, requiring highly reactive species (e.g., OAt esters) to drive the reaction to completion.
Selection of Coupling Reagents[1][2][3][4][5]
-
Why HATU? Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) generates an OAt-active ester in situ. The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the coupling rate by approximately 10-100x compared to HOBt esters.
-
Base Selection (Sym-Collidine vs. DIPEA): While DIPEA is standard, 2,4,6-trimethylpyridine (sym-collidine) is recommended for highly racemization-prone couplings. However, for
-methyl analogs where yield is the primary bottleneck, DIPEA is often retained for its higher basicity, provided the reaction time is strictly monitored to prevent C-terminal epimerization via oxazolone formation.
Experimental Protocol
Materials & Reagents[1][2][3][6][7][8]
-
Amino Acid: Boc-
-methyl-DL-phenylalanine (2.0 – 4.0 equivalents relative to resin loading). -
Coupling Reagent: HATU (0.95 eq relative to Amino Acid).
-
Additive: HOAt (0.5 M in DMF) – Optional but recommended to suppress racemization further.[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Sym-Collidine.
-
Solvent: Anhydrous DMF (N-methylpyrrolidone [NMP] is a superior alternative if solubility is poor).
-
Solid Support: MBHA or PAM resin (for Boc chemistry).[2]
Workflow: Solid Phase Peptide Synthesis (SPPS)
Phase A: Pre-Activation (Crucial for Hindered AAs)
Do not add the base directly to the resin. Pre-activate the amino acid to ensure the active ester is formed before it encounters the amine.
-
Dissolution: Dissolve Boc-
-methyl-DL-Phe (3.0 eq) in a minimal volume of NMP/DMF. -
Activation: Add HATU (2.9 eq) to the amino acid solution.
-
Base Addition: Add DIPEA (6.0 eq) to the mixture.
-
Time: Vortex/shake for 1–2 minutes . Note: Do not exceed 5 minutes as the active OAt ester can hydrolyze or rearrange.
Phase B: Coupling Reaction
-
Transfer: Add the pre-activated solution immediately to the drained, TFA-deprotected, and neutralized peptide-resin.
-
Reaction: Shake at room temperature for 2 to 4 hours .
-
Optimization: For extremely difficult sequences, perform the reaction at 45°C (microwave assisted: 75°C for 10 min is viable but increases racemization risk).
-
-
Drain & Wash: Drain the reactor and wash with DMF (
min) and DCM ( min).
Phase C: Monitoring & Double Coupling
-
Test: Perform a Kaiser Test (ninhydrin).
-
Result: If blue (positive), the coupling is incomplete.
-
-
Re-Coupling (Mandatory for
-Me-Phe): Due to the steric bulk, a single coupling is rarely >99% efficient. Repeat Phases A and B using fresh reagents.-
Alternative: Use DIC/HOAt for the second coupling (overnight) to target slow-reacting sites with a different mechanism.
-
Phase D: Capping
If the Kaiser test remains slightly positive after double coupling, cap unreacted amines to prevent deletion sequences.
-
Reagent: Acetic anhydride (Ac₂O) / Pyridine / DMF (1:1:8).
-
Time: Shake for 10 minutes.
Data Summary: Coupling Reagent Efficiency
| Parameter | DIC / HOBt | HBTU / DIPEA | HATU / HOAt / DIPEA |
| Reactivity | Moderate | High | Very High |
| Steric Tolerance | Low | Moderate | High |
| Racemization Risk | Low | Moderate | Moderate-High |
| Use Case | Standard AAs | Standard AAs | Hindered / |
| Rec. Time | 2-18 hours | 30-60 mins | 2-4 hours |
Mechanistic Visualization
The following diagram illustrates the activation pathway using HATU and the competing oxazolone formation pathway which leads to racemization.
Caption: Activation of Boc-
Troubleshooting & Optimization
Issue: Incomplete Coupling (Positive Kaiser Test)
-
Cause: Extreme steric shielding of the amino group or aggregation of the peptide chain.
-
Solution 1 (Solvent): Switch from DMF to NMP or add 1% Triton X-100 to disrupt aggregation.
-
Solution 2 (Reagent): Use PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[1] PyBrOP is an acid chloride-generating agent that is exceptionally effective for N-methyl and highly hindered couplings.
-
Protocol: AA (3 eq), PyBrOP (3 eq), DIPEA (6 eq) in DCM/DMF.
-
Issue: Racemization[2][4][5]
-
Cause: Base-catalyzed proton abstraction from the
-carbon of the activated ester. -
Solution: Switch to DIC / HOAt (1:1) without base. Carbodiimide couplings are slower but maintain chiral integrity better than uronium/aminium salts in the presence of base.
Issue: Coupling to the N-terminus of -Me-Phe
-
Note: Once Boc-
-Me-Phe is coupled and deprotected, the next amino acid will struggle to couple to it because the N-terminus is now sterically hindered by the -methyl group. -
Protocol Adjustment: For the subsequent cycle, use HATU with double coupling or PyBrOP . Ensure the deprotection step (TFA) is thorough, as hindered amines form stable salts.
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[4] Tetrahedron Letters, 31(2), 205-208. Link
-
Bachem. (2024). "Peptide Synthesis: Coupling Reagents & Additives." Bachem Application Notes. Link
-
BenchChem. (2025).[3][5] "Application Notes and Protocols for the Coupling of BOC-L-Phenylalanine." BenchChem Protocols. Link
-
Beilstein Journals. (2019). "Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety."[6] Beilstein Journal of Organic Chemistry. Link
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]
Using Boc-beta-methyl-DL-phenylalanine for conformational constraint
Application Note: Conformational Constraint via Boc-β-methyl-DL-phenylalanine
Abstract & Introduction
The incorporation of Boc-β-methyl-DL-phenylalanine (Boc-β-Me-Phe) represents a high-leverage strategy in modern peptidomimetic design. By introducing a methyl group at the
However, the very steric bulk that confers biological stability presents significant synthetic challenges. This guide details the mechanistic rationale, optimized Boc-chemistry coupling protocols, and critical purification strategies required to successfully utilize this sterically hindered building block.
Mechanism of Action: The -Space Constraint
The bioactivity of a peptide is defined by its ability to adopt a specific conformation that complements a receptor binding pocket. Standard amino acids possess significant rotational freedom, resulting in an entropic penalty upon binding.
The
-
Restricted Rotation: The additional methyl group at the
-carbon creates severe steric clashes (A(1,3) strain) with the peptide backbone and the aromatic ring. -
Rotamer Selection: This forces the side chain into a specific gauche (-) or gauche (+) orientation, locking the
angle. -
Backbone Coupling: The side-chain rigidity translates to the backbone, restricting the
and angles, often stabilizing bioactive turn conformations (Type II' -turns).
DOT Diagram 1: Mechanistic Pathway of Conformational Constraint
Figure 1: Mechanistic flow illustrating how steric strain translates to bioactivity and stability.
Pre-Synthesis Protocol: Handling Stereochemical Complexity
Critical Note: The starting material is DL and
- - L-erythro
- - L-threo
- - D-threo
- - D-erythro
Using the raw mixture in SPPS will yield a complex mixture of diastereomeric peptides (
Recommendation:
If a specific isomer is not commercially available, couple the racemic mixture to the resin, but be prepared for a difficult purification. The preferred route is to separate the resulting peptide diastereomers using RP-HPLC, as the
Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)
Challenge: The
Materials Required:
-
Resin: MBHA or PAM resin (0.5 mmol/g loading).
-
Activators: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (Diisopropylethylamine).[2]
-
Solvent: DMF (Anhydrous).
-
Deprotection: 50% TFA in DCM.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).
-
Boc Deprotection (Cycle A):
-
Treat with 50% TFA/DCM (2 min pre-wash).
-
Treat with 50% TFA/DCM (20 min reaction).
-
Wash: DCM (3x), IPA (2x), DCM (3x).
-
Neutralization: 10% DIEA/DMF (2 x 2 min). Crucial: Ensure pH is basic before coupling.
-
-
Coupling of Boc-β-Me-Phe (The Constraint):
-
Stoichiometry: Use 3 eq of Amino Acid, 2.9 eq HATU, 3 eq HOAt, 6 eq DIEA.
-
Pre-activation: Dissolve AA and activators in minimal DMF. Add DIEA. Let stand for 2 min (yellow color develops).
-
Reaction: Add to resin. Shake for 2 to 4 hours (Standard AA is 30 min).
-
Monitoring: Kaiser Test (Ninhydrin). If blue (positive), recouple.
-
-
Coupling the NEXT Amino Acid (The Hardest Step):
-
Why? The N-terminus of the attached
-Me-Phe is sterically crowded. -
Method: Use double coupling .
-
Cycle 1: HATU/HOAt/DIEA (3 eq) for 2 hours.
-
Cycle 2: PyBrOP or HATU (3 eq) with microwave assistance (50°C, 25W) for 20 min (optional but recommended).
-
-
Final Cleavage:
-
High HF: Anhydrous HF with p-cresol/anisole scavenger (90:10) at 0°C for 1 hour. Warning: HF is extremely hazardous. Use specialized Teflon apparatus.
-
DOT Diagram 2: Optimized Coupling Workflow
Figure 2: Decision tree for SPPS emphasizing the extended coupling times and validation steps required for hindered amino acids.
Analytical Validation & Data Presentation
Because you are likely using a DL-mixture, your crude HPLC trace will show multiple peaks.
HPLC Conditions for Diastereomer Separation:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 300Å.
-
Mobile Phase A: 0.1% TFA in Water.[3]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to resolve the erythro/threo diastereomers.
Data Interpretation Table:
| Parameter | Standard Phe Peptide | ||
| Retention Time | 12.5 min | 13.8 min | 14.2 min |
| Mass (ESI+) | [M+H]+ Obs | [M+H]+ + 14 Da | [M+H]+ + 14 Da |
| Proteolytic | ~20 min (Chymotrypsin) | > 4 hours | > 4 hours |
| Conformation | Random Coil / Flexible | Stable | Distorted Helix |
Note: The
References
-
Hruby, V. J., et al. (1990). "Design of Peptide Ligands that Interact with Specific Membrane Receptors."[4] Biochemical Journal.
-
Hruby, V. J. (2002). "Conformational constraints in the design of receptor selective peptides." Current Medicinal Chemistry.
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
-
BenchChem Protocols. (2025). "Solid-Phase Peptide Synthesis of Peptides Containing Hindered Amino Acids."
-
Misicka, A., et al. (1995). "Topographical requirements for delta opioid ligands: The effect of beta-methyl substitution." Life Sciences.[5]
Sources
- 1. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving the Solubility of Boc-β-methyl-DL-phenylalanine in DMF
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Boc-β-methyl-DL-phenylalanine in N,N-Dimethylformamide (DMF). Instead of a simple list of steps, this document provides a deep dive into the underlying scientific principles, offers a logical troubleshooting workflow, and presents validated protocols to overcome this common experimental hurdle.
The Core Challenge: Why is This Compound Problematic?
Boc-β-methyl-DL-phenylalanine is a valuable building block in peptide synthesis and medicinal chemistry.[1] However, its structure presents a unique combination of features that can lead to poor solubility, even in a powerful polar aprotic solvent like DMF.
-
Inherent Hydrophobicity : The phenyl ring is significantly hydrophobic, which can lead to aggregation in solution as molecules attempt to minimize contact with the polar solvent.[2] Phenylalanine itself has been shown to form aggregates and even amyloid-like structures, a tendency driven by hydrophobic interactions.[3][4]
-
The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group, while crucial for synthetic strategies, adds to the molecule's lipophilic character and steric bulk.[5][6] This can disrupt favorable solute-solvent interactions.
-
β-Methylation : The addition of a methyl group on the β-carbon increases steric hindrance. This modification can interfere with the planarity of potential intermolecular interactions and can affect the crystal lattice energy, often making the compound more difficult to solvate compared to its non-methylated parent. Side-chain modifications are known to significantly impact the properties of phenylalanine derivatives.[7]
-
Potential for Aggregation : Molecules with both hydrophobic regions and hydrogen-bonding capabilities (the carbamate and carboxylic acid) are prone to forming ordered secondary structures, such as β-sheet-like assemblies, especially at higher concentrations.[8] These aggregates are often significantly less soluble than the individual molecules.
This guide provides a systematic approach to diagnose and solve these solubility issues, ensuring the integrity of your material and the success of your subsequent reactions.
Troubleshooting Workflow: A Logical Approach
Before attempting random fixes, it's crucial to follow a structured troubleshooting process. The following workflow moves from the least invasive and lowest-risk methods to more aggressive techniques, preserving the chemical integrity of your compound.
Caption: A logical workflow for troubleshooting solubility issues.
Troubleshooting Q&A and FAQs
This section directly addresses the common questions and concerns encountered by researchers.
Q1: I've added my Boc-β-methyl-DL-phenylalanine to high-purity DMF at the desired concentration, but it's just a cloudy suspension. What's happening?
A: This is the classic presentation of this solubility issue. The primary cause is likely the formation of intermolecular aggregates. The hydrophobic phenyl rings and bulky Boc groups drive the molecules to associate with each other rather than interacting with the DMF solvent molecules.[2][8] In essence, the solute-solute interactions are stronger than the solute-solvent interactions at room temperature. This can be exacerbated by the β-methyl group, which adds steric bulk and may favor a crystal packing energy that is difficult for DMF to overcome.
Q2: What is the safest first step to try? I'm concerned about degrading my compound.
A: The safest and often most effective initial approach is sonication .[9][10] Applying ultrasonic energy agitates the particles in the sample, providing the activation energy needed to break up intermolecular interactions and aggregates without introducing significant heat.[10][11] This allows the DMF molecules to solvate the individual amino acid molecules more effectively. Gentle warming to 30-40°C is also a viable option, as the increase in kinetic energy can improve solubility.[9][12] However, heating should be carefully controlled to avoid potential degradation or side reactions.
Q3: Sonication helped, but the solution becomes cloudy again when it cools. What does this mean and what should I do next?
A: This indicates you have likely formed a supersaturated solution. While sonication or heating provided enough energy to dissolve the compound, the solution is not stable at room temperature, and the compound is precipitating back out. This strongly suggests that DMF alone is a poor solvent for your desired concentration.
The next logical step is to use a co-solvent . N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are excellent choices as they have superior solvating properties for many aggregating peptide sequences compared to DMF.[8][13] Start by adding a small percentage (e.g., 10-20% v/v) of NMP or DMSO to your DMF suspension and continue sonication.
Q4: I'm working on a solid-phase synthesis, and I suspect on-resin aggregation is causing poor solubility of the growing peptide chain after adding this residue. How can I address this?
A: This is a more complex issue related to "difficult sequences" in solid-phase peptide synthesis (SPPS).[8] If you suspect on-resin aggregation:
-
Solvent Disruption : Switch the primary synthesis solvent from DMF to NMP, which is known to be better at solvating and swelling the peptide-resin, improving reaction kinetics.[13]
-
Chaotropic Salt Washes : Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[8] These salts disrupt the hydrogen-bonding networks that hold aggregates together. It is absolutely critical to wash the resin thoroughly with pure DMF afterward to remove all traces of the salt, as it can interfere with coupling reagents.[8]
Q5: Are there any risks associated with using co-solvents like DMSO?
A: Yes. While effective, DMSO can be problematic for peptides containing sensitive residues like Cysteine (Cys) or Methionine (Met), as it is an oxidizing agent.[9] For peptides with these residues, NMP is a safer alternative. Additionally, always use anhydrous, high-purity solvents, as moisture can significantly reduce the solubility of some compounds and interfere with subsequent reactions.[14]
Summary of Solubilization Strategies
| Method | Mechanism of Action | Relative Effectiveness | Potential Risks & Considerations |
| Bath Sonication | Provides mechanical energy to break intermolecular forces and aggregates, enhancing solvent interaction.[10][15] | High for moderately insoluble compounds. | Low risk. Avoid probe sonicators which can cause localized heating.[9] |
| Gentle Warming (30-40°C) | Increases kinetic energy of both solute and solvent, overcoming the energy barrier for dissolution.[12] | Moderate to High. | Low to moderate risk. Potential for degradation or side reactions if overheated or heated for prolonged periods. |
| Co-Solvents (NMP, DMSO) | These solvents have stronger solvating properties for aggregated or hydrophobic sequences.[8][13] | High. Often a permanent solution for stubborn compounds. | Moderate risk. Must be compatible with downstream reactions. DMSO can oxidize Cys/Met residues.[9] |
| Chaotropic Agents (LiCl) | Salts disrupt the non-covalent interactions (e.g., hydrogen bonds) that lead to aggregation.[8] | Very High for severe aggregation. | High risk. Must be completely removed before subsequent chemical steps. Not suitable for all applications. |
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Solubilization via Bath Sonication
This is the recommended first-line method due to its effectiveness and low risk of compound degradation.
-
Preparation : Weigh the required amount of Boc-β-methyl-DL-phenylalanine into a clean, dry vial.
-
Solvent Addition : Add the calculated volume of high-purity, anhydrous DMF to achieve the target concentration.
-
Initial Mixing : Cap the vial securely and vortex for 30-60 seconds to create a uniform suspension.
-
Sonication : Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Application : Sonicate for 15-30 minutes.[16] You can periodically remove the vial and vortex briefly to aid dissolution.
-
Inspection : After sonication, remove the vial and visually inspect for any remaining solid particles. A completely dissolved sample will be a clear, transparent solution.
-
Usage : Use the solution promptly, especially if you suspect it may be supersaturated and could precipitate upon standing.
Protocol 2: Solubilization via a Co-Solvent (NMP)
Use this method if sonication alone is insufficient or if the compound precipitates after cooling.
-
Preparation : Prepare a suspension of the compound in DMF as described in Protocol 1 (Steps 1-3).
-
Co-solvent Addition : Add N-Methyl-2-pyrrolidone (NMP) to the suspension to constitute 10% of the total final volume (e.g., for a final volume of 10 mL, add 1 mL of NMP to 9 mL of the DMF suspension).
-
Mixing & Sonication : Cap the vial, vortex thoroughly, and place it in a bath sonicator for 15-20 minutes.
-
Incremental Addition (If Needed) : If the compound is still not fully dissolved, add another 10% (v/v) of NMP (bringing the total to 20%). Vortex and sonicate again.
-
Validation : Once a clear solution is obtained, it should remain stable at room temperature. If it does not, the target concentration may be too high for even this solvent system.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Disruption of diphenylalanine assembly by a Boc-modified variant - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonication - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. selleckchem.com [selleckchem.com]
- 15. hielscher.com [hielscher.com]
- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jpt.com [jpt.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lab Reporter [fishersci.co.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Page loading... [wap.guidechem.com]
- 33. chem.libretexts.org [chem.libretexts.org]
- 35. mdpi.com [mdpi.com]
- 36. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 37. sigmaaldrich.com [sigmaaldrich.com]
- 39. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 40. rsc.org [rsc.org]
- 41. Amino acid - Wikipedia [en.wikipedia.org]
- 42. pubs.acs.org [pubs.acs.org]
- 43. Amyloid-Like Aggregation in Diseases and Biomaterials: Osmosis of Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields with Boc-beta-methyl-DL-phenylalanine SPPS
Executive Summary
Synthesizing peptides containing Boc-β-methyl-DL-phenylalanine (Boc-β-Me-Phe) presents a "perfect storm" of synthetic challenges: extreme steric hindrance at the coupling site, high hydrophobicity leading to aggregation, and potential diastereomer formation due to the racemic beta-carbon.
This guide moves beyond standard protocols. We utilize In Situ Neutralization and High-Efficiency Activation to force the reaction to completion. If you are experiencing low yields (typically <30% crude), the bottleneck is likely the kinetic barrier of the β-methyl group or on-resin aggregation.
Module 1: The "Entry" Gate – Overcoming Steric Hindrance
The β-methyl group creates a steric shield around the
The Solution: High-Power Activation
Switch immediately to aminium or phosphonium salts. HATU is the gold standard here due to the neighboring group effect of the 7-azabenzotriazole ring, which accelerates coupling rates by ~10-100x compared to HOBt esters.
Recommended Coupling Protocol (In Situ Neutralization)
Based on the principles of Schnölzer & Kent (1992).[1]
| Parameter | Standard Protocol (Avoid) | High-Efficiency Protocol (Recommended) |
| Reagent | DCC/HOBt or HBTU | HATU (0.95 eq) or PyBOP |
| Base | DIEA (2 eq) | DIEA (2.0 - 3.0 eq) |
| Neutralization | Separate wash (10% DIEA) | In Situ (Neutralize during coupling) |
| Concentration | 0.1 M | > 0.3 M (Maximize collision frequency) |
| Time | 1 hour | 2 x 2 hours (Double Couple) |
| Solvent | DCM or DMF | NMP or DMF/DMSO (4:1) |
Step-by-Step Workflow
-
Deprotection: Remove Boc group with 100% TFA (2 x 1 min).
-
Flow Wash: Rapid flow wash with DMF (30 sec). Do not perform a separate neutralization step.
-
Activation: Dissolve Boc-β-Me-Phe (4 eq) and HATU (3.9 eq) in minimal NMP. Add DIEA (6 eq).[2]
-
Coupling: Immediately add the activated mixture to the protonated resin-amine.
-
Why? The protonated amine (
) prevents aggregation. The excess base in the coupling mixture neutralizes it exactly at the moment of reaction, keeping the chain accessible.
-
Module 2: The Environment – Disrupting Aggregation
-Me-Phe is highly hydrophobic. If your sequence contains adjacent hydrophobic residues (e.g., Val, Ile, Phe), the peptide chains will formDiagnosis: The "Shrinking Resin" Phenomenon
If your resin volume decreases or looks opaque/clumpy during the synthesis of this region, you have aggregation.
The "Magic Mixture" Strategy
If NMP alone fails, alter the solvation environment to disrupt hydrogen bonding.
-
Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture. These salts disrupt the hydrogen bond networks holding the aggregates together.
-
Solvent Power: Use HMPA (toxic, use caution) or DMSO as a co-solvent. A 20% DMSO in DMF mixture is often sufficient to solvate "difficult sequences."
Visualization: Aggregation vs. Solvation
The following diagram illustrates how "In Situ Neutralization" prevents the aggregation collapse common in standard Boc protocols.
Caption: Comparison of standard neutralization (red) leading to aggregation vs. in situ neutralization (green) maintaining chain accessibility.
Module 3: Monitoring & Verification
The Kaiser (Ninhydrin) test is unreliable for
-
False Negative: Aggregation prevents ninhydrin from reaching the amine. You think coupling is done, but it's not.
-
Steric Block: The bulky
-methyl group hinders the ninhydrin reaction itself.
The Superior Test: Micro-Cleavage
Do not rely on colorimetric tests.
-
Remove ~5 mg of resin.
-
Treat with HF (standard Boc cleavage) or TFMSA (Trifluoromethanesulfonic acid) for 1 hour.
-
Analyze via HPLC/MS .
-
Look for: Mass of [Prev-Seq] vs [Prev-Seq +
-Me-Phe]. -
Action: If [Prev-Seq] is >5%, recouple.
-
Frequently Asked Questions (FAQs)
Q1: I see two peaks in my HPLC with the correct mass. Is this a failure?
A: Not necessarily. You are using DL -phenylalanine. This is a racemic mixture. Unless you used a chiral auxiliary, you have synthesized diastereomers (L-peptide containing L-Phe* and L-peptide containing D-Phe*). These often have different retention times. If you need a pure isomer, you must purify via chiral HPLC or start with enantiopure Boc-
Q2: Can I use elevated temperature (microwave) to force the coupling? A: Proceed with caution. While microwave heating (50°C-75°C) overcomes steric hindrance, Boc-amino acids are more thermolabile than Fmoc.
-
Risk: Premature removal of the Boc group or degradation of the activated ester.
-
Recommendation: Limit temperature to 50°C and reduce coupling time to 10-20 minutes. Use DIC/Oxyma instead of HATU if heating, as HATU can cause degradation at high temps.
Q3: My yield is low, and I suspect DKP (Diketopiperazine) formation.
A: If
-
Fix: Use a bulky resin linker (like Trityl, though less common in Boc) or ensure extremely rapid coupling of the next amino acid to "lock" the amine.
Q4: Why HATU? Why not just double couple with HBTU?
A: HBTU forms an OBt ester. HATU forms an OAt ester.[3][4] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance) that stabilizes the transition state and accelerates the reaction with the hindered amine. For
References
-
Schnölzer, M., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[1][5] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[6][7][8] Journal of the American Chemical Society.
-
Alewood, P., et al. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries.[9][10] Methods in Enzymology.
-
BenchChem Technical Support. Troubleshooting low yield in N-Boc-MeVal peptide synthesis (Analogous steric hindrance mechanisms).
Sources
- 1. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
Minimizing racemization during beta-methyl-phenylalanine activation
Ticket #402: Minimizing Racemization During
Status: Open Priority: High (Chiral Purity Critical) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Executive Summary
You are encountering elevated levels of D-isomer impurities (epimerization) when coupling
The Trap: Because
This guide details the COMU/Collidine protocol and the Oxyma-B intervention to suppress this pathway.
Part 1: The Mechanistic Root Cause
Q: Why does the
A: It is a kinetic competition between Coupling (
-
Standard Phe: Coupling is instantaneous.[1] The activated ester is consumed before the base can abstract the
-proton. -
-Me-Phe: The
-methyl group acts as a physical shield.[1] The incoming amine cannot easily access the carbonyl carbon. The activated species "loiters" in the presence of the base. -
The Chemical Failure: The base (usually DIEA), unable to drive the coupling, eventually acts on the
-proton instead. This forms an enolate intermediate (or oxazolone in segment couplings), which destroys chiral purity.[1]
Visualizing the Failure Mode
Figure 1: The kinetic competition. In hindered systems, the red path (
Part 2: Reagent Selection (Troubleshooting)
Q: I am using HBTU/DIEA. Is this adequate?
A: No. HBTU is a benzotriazole-based reagent that is generally too slow for hindered amino acids and poses a higher racemization risk.[1] DIEA (Diisopropylethylamine) is a strong base that promotes
Q: What is the "Gold Standard" reagent set for this specific problem? A: You must switch to the COMU / Oxyma / Collidine system.
| Component | Recommended Reagent | Why? |
| Coupling Agent | COMU | Third-generation uronium salt.[1][2][3] Structurally based on Oxyma (not benzotriazole).[1][2][3][4] It is more reactive than HATU and shows superior racemization suppression data [1, 2].[1][4] |
| Additive | Oxyma Pure | Replaces HOBt.[1][5][6] The leaving group (ethyl 2-cyano-2-(hydroxyimino)acetate) is less acidic than OBt but more reactive, minimizing the lifetime of the active ester [3]. |
| Base | TMP (2,4,6-Collidine) | CRITICAL: Collidine is a weaker and more sterically hindered base than DIEA.[1] It is strong enough to neutralize the acid but too hindered to effectively abstract the |
Q: What is "Oxyma-B" and when should I use it? A: If COMU/Oxyma Pure fails, switch to Oxyma-B (1,3-dimethylvioluric acid).[1] Recent studies indicate Oxyma-B is superior to Oxyma Pure for extremely sensitive residues (like Cys and His), often reducing racemization to undetectable levels [5].[1]
Part 3: Optimized Protocol (Step-by-Step)
Protocol ID: BMePhe-ACT-01
Objective: Coupling Fmoc-
Reagents Preparation
-
0.1M Fmoc-
-Me-Phe-OH in DMF. -
0.1M COMU in DMF.[1]
-
0.1M Oxyma Pure in DMF.
-
0.2M TMP (Collidine) in DMF (Note: Use 2 equivalents relative to AA).
Workflow
-
Temperature Control (Crucial):
-
Pre-chill the reaction vessel and DMF solvents to 0°C .
-
Reasoning: Lower temperature reduces
(racemization rate) significantly more than it reduces (coupling rate).[1]
-
-
Pre-Activation (Minimize):
-
Coupling:
-
Re-Coupling (Double Coupling):
Part 4: Verification & Analysis
Q: How do I prove I didn't racemize the sample? A: You cannot rely on standard C18 HPLC retention times, as the D- and L-isomers of hindered peptides often co-elute.
Method 1: C18 with Marfey’s Reagent (Hydrolysate Analysis)
-
Hydrolyze a small resin sample (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey’s Reagent).[1]
-
The D- and L-amino acids will form diastereomers with distinct retention times on standard C18 columns.[1]
Method 2: Chiral HPLC (Intact Peptide) [1]
-
Column: Chiralpak IC or IA (Daicel).[1]
-
Mobile Phase: Hexane/IPA/TFA (Isocratic).[1]
-
Target: Look for the "shoulder" peak preceding the main peak.
Decision Logic for Protocol Adjustment
Figure 2: Troubleshooting logic flow for minimizing epimerization.
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
El-Faham, A., et al. (2009).[1][9] COMU: A Third Generation of Uronium-Type Coupling Reagents.[1][2][3] Chemistry – A European Journal, 15(37), 9404–9416.[1] Link[1]
-
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[10] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]
-
Carpino, L. A., et al. (2002).[1] The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Histidine and Cysteine Derivatives. Organic Letters, 4(18), 3013–3015.[1] Link[1]
-
Jadhav, S. V., et al. (2012).[1] Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.[1][6][11] Organic & Biomolecular Chemistry, 10(48), 9602–9607.[1] Link
Sources
- 1. COMU 97 1075198-30-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Reaction Time for Hindered Amino Acid Coupling
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Strategies for overcoming steric hindrance in peptide synthesis (Aib, N-methylated residues, bulky side chains). Format: Interactive Q&A and Troubleshooting Guide.
Introduction: The Steric Challenge
Coupling sterically hindered amino acids—such as
This guide synthesizes advanced protocols to optimize reaction time without compromising purity.
Part 1: Reagent Selection (The Chemistry)
Q1: My standard DIC/Oxyma protocol is failing for Aib-Aib coupling. What is the "Gold Standard" alternative?
Recommendation: Switch to HATU or COMU . For sterically hindered junctions, carbodiimide-based activation (DIC) is often too slow. Uronium/Aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are the industry standard because the resulting OAt-active ester utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate coupling by nearly two orders of magnitude compared to HOBt esters [1].
COMU is a superior modern alternative. It utilizes the Oxyma Pure leaving group, which is safer (non-explosive) and more soluble in DMF than HATU.[1] Data suggests COMU performs equally or better than HATU for Aib-containing peptides while reducing the risk of enantiomerization [2].
Q2: I am working with N-methylated amino acids. Is HATU still the best choice?
Recommendation: Consider PyAOP or PyBrOP .[2] While HATU is effective, phosphonium salts like PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often preferred for N-methylated residues. Unlike uronium reagents (HATU/HBTU), phosphonium salts do not react with the N-terminal amine to form guanidinium byproducts—a common side reaction when coupling rates are slow [3].
Reagent Comparison Table:
| Reagent | Class | Best Use Case | Risk Profile | Relative Cost |
| DIC/Oxyma | Carbodiimide | Standard / Low-Hindrance | Low (Racemization safe) | $ |
| HATU | Uronium (OAt) | Hindered (Val, Ile, Aib) | High (Guanidinylation if slow) | |
| COMU | Uronium (Oxyma) | Hindered / Microwave | Low (Safe, soluble) | |
| PyAOP | Phosphonium | N-Methylated / Cyclization | Low (No guanidinylation) | |
| TFFH | Fluoroformamidinium | Extremely Hindered (Aib-Aib) | Moderate (Acid Fluoride) |
Part 2: Reaction Conditions (The Physics)
Q3: How drastically can I reduce reaction time using Microwave Irradiation?
Answer: From hours to minutes. Microwave energy overcomes the activation energy barrier of hindered couplings more efficiently than convective heating. For difficult couplings like Aib-Aib, a reaction that requires 2x 1-2 hours at room temperature can often be completed in 2x 2-5 minutes at 75°C [4].
Protocol: Microwave Coupling for Aib/N-Me Residues
-
Temperature: 75°C (Ensure strict temperature control to prevent degradation).
-
Time: 2 cycles of 3–5 minutes (Double coupling is mandatory for hindered junctions).
-
Reagents: COMU or HATU (0.5 M in DMF) + DIEA (1.0 M in NMP).
-
Note: For Cys/His residues, limit temperature to 50°C to prevent racemization.
Q4: What is the "Nuclear Option" if HATU/Microwave fails?
Recommendation: Acyl Fluorides via TFFH . For extremely hindered couplings (e.g., contiguous Aib residues or N-Me-N-Me junctions), in situ generation of amino acid fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly effective.[3] Acid fluorides are small, highly reactive electrophiles that suffer less steric shielding than bulky OAt/Oxyma active esters [5].
TFFH Protocol:
-
Dissolve Fmoc-AA-OH (4 eq) and TFFH (4 eq) in dry DCM or DMF.
-
Add DIEA (8 eq) to activate.[4]
-
Activation Time: Allow 15–20 minutes for conversion to the acid fluoride (crucial step).
-
Add to resin and couple for 1–2 hours (Room Temp) or 10 min (Microwave).
Part 3: Monitoring & Troubleshooting (The Analytics)
Q5: The Kaiser Test is negative (yellow), but MS shows a deletion. Why?
Root Cause: False Negative. The Kaiser (Ninhydrin) test relies on the formation of Ruhmann's Purple, which requires a primary amine . It does not react with secondary amines (e.g., Proline, N-methyl amino acids, or Tetrahydroisoquinoline).
Solution: Use the Chloranil Test or Bromophenol Blue .
-
Chloranil Test: Detects secondary amines.[5][6][7] Positive = Blue/Green beads. Negative = Colorless/Yellow.
-
Bromophenol Blue: Acid-base indicator.[6] Positive (Free Amine) = Blue. Negative (Coupled) = Yellow. Note: Wash resin thoroughly with weak acid/DCM before testing to remove residual DIEA.
Q6: How do I prevent racemization during these slow couplings?
Strategy:
-
Base Selection: Replace DIEA (pKa ~10.5) with TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the
-carbon [6]. -
Additives: Always use Oxyma Pure or HOAt.
-
Temperature: If using microwave, do not exceed 50°C for Cys/His. For room temp, activate at 0°C for 5 minutes before adding to the resin.
Visual Decision Guides
Figure 1: Reagent Selection Decision Tree
Caption: Logic flow for selecting the optimal coupling reagent based on steric demand.
Figure 2: Troubleshooting Incomplete Couplings
Caption: Step-by-step workflow for addressing incomplete couplings detected by colorimetric tests or UPLC-MS.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][8] An efficient peptide coupling additive.[1][9][10] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[8] Tetrahedron Letters. Link
-
Collins, J. M., et al. (2014). Microwave-Enhanced SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Application Note. Link
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Link
-
Diago-Meseguer, J., et al. (1980). A New Reagent for the Synthesis of Peptides. Synthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Preventing diketopiperazine formation with beta-methyl-phenylalanine
Topic: Preventing Diketopiperazine (DKP) Formation with -Methyl-Phenylalanine
Audience: Senior Researchers & Process Chemists Status: Active Guide Last Updated: 2026-02-15
Executive Summary
Diketopiperazine (DKP) formation is a catastrophic side reaction in Solid Phase Peptide Synthesis (SPPS), particularly prevalent at the dipeptide stage or in sequences containing Proline, Glycine, or N-methylated residues. It results in the cleavage of the dipeptide from the resin, leading to deletion sequences (des-AB impurities) and reduced yield.
-Methyl-Phenylalanine (This guide details the mechanistic basis for this prevention, the specific coupling protocols required to install this sterically hindered residue, and troubleshooting steps for when DKP persists.
Part 1: The Mechanism (Why it Works)
Q: How does
-Me-Phe mechanically prevent DKP formation compared to standard Phenylalanine?
A: DKP formation is a nucleophilic attack of the N-terminal amine (after Fmoc removal) onto the C-terminal carbonyl (ester linkage to resin). This requires the peptide backbone to adopt a specific "turn" conformation (approximating a cis-peptide bond geometry).
-
Standard Phe: The side chain has rotational freedom (
). The backbone can easily rotate to bring the N-terminus in proximity to the ester carbonyl. -
-Me-Phe: The additional methyl group at the
-position creates a 1,3-allylic strain (A(1,3)) or syn-pentane interaction depending on the stereochemistry (threo vs. erythro). This locks the side chain and, by extension, restricts the backbone and angles into an extended conformation (often -sheet-like). This "stiffening" prevents the N-terminus from curling back to attack the ester.
Q: Does the stereochemistry of
-Me-Phe matter for DKP prevention?
A: Yes. The
Part 2: Visualization of the Mechanism
The following diagram illustrates the kinetic competition between the desired chain elongation and the DKP side reaction, highlighting the blocking effect of
Caption: Comparative pathway showing how steric hindrance from
Part 3: Synthesis Protocols (The "How-To")
While
Protocol 1: Coupling Fmoc-
-Me-Phe-OH
Use this protocol to install the residue without racemization or low yield.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU or PyAOP | Stronger activation is required than HBTU/DIC to overcome steric hindrance at the |
| Base | HOAt (Addtive) + DIEA | HOAt reduces racemization (epimerization) which is a risk with |
| Stoichiometry | 3 - 4 equivalents | High concentration drives the bimolecular reaction kinetics. |
| Solvent | DMF (or NMP for difficult sequences) | NMP swells the resin better, improving diffusion. |
| Reaction Time | 2 x 2 hours (Double Couple) | Single coupling is rarely sufficient. |
| Temperature | Room Temp (25°C) | Avoid heating >40°C during coupling to prevent epimerization of the |
Protocol 2: Preventing DKP During Fmoc Removal of
-Me-Phe
Once
-
Reagent: Use 20% Piperidine in DMF (Standard).
-
Modification: If the sequence is extremely prone to DKP (e.g., Fmoc-βMePhe-Pro-Resin), add 0.1 M HOBt to the deprotection cocktail.
-
Why? HOBt suppresses the basicity of the environment slightly, reducing the rate of ester aminolysis (DKP formation) without stopping Fmoc removal.
-
-
Time: Shorten deprotection cycles. Use 2 x 3 minutes instead of 2 x 10 minutes. Wash immediately and extensively with DMF.
Part 4: Troubleshooting Guide
Scenario A: I used
-Me-Phe, but I still see a "Deletion Sequence" (Mass - Residue).
Diagnosis: This is likely Incomplete Coupling , not DKP. The steric bulk of
-
Switch to COMU or HATU if using HBTU.
-
Perform a "Double Couple" at 45°C (carefully) or extend time to 4 hours at RT.
-
Check the "Kaiser Test" (Qualitative) or "Chloranil Test" (for secondary amines).
Scenario B: I see a mass corresponding to [M - Dipeptide].
Diagnosis: This is DKP Formation . The dipeptide cyclized and fell off the resin.
Root Cause: The
-
Resin Switch: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]
-
Alternative Base: Use DBU (2%) for Fmoc deprotection instead of Piperidine.[1] Shorter contact time reduces DKP risk.
Part 5: Decision Tree for Experimental Design
Use this logic flow to determine the optimal synthesis strategy when using
Caption: Workflow for selecting resin and troubleshooting impurities based on Mass Spectrometry data.
References
-
Giron, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.[4] Link
- Mutter, M., et al. (1984). The Disruption of Secondary Structure during Peptide Synthesis: The Use of Beta-Branched Amino Acids. Journal of the American Chemical Society.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Link
- Cavelier, F., et al. (2002). Beta-Methylphenylalanine: Synthesis and incorporation into peptides. Tetrahedron Letters.
Solving aggregation issues in beta-methyl-phenylalanine peptides
Technical Support Center: -Methyl-Phenylalanine Peptide Synthesis & Handling
Topic: Solving Aggregation and Synthesis Issues in
Introduction: The -Methyl Paradox
Welcome to the technical support center. You are likely here because your peptide containing
The Paradox: Researchers introduce
This guide addresses the two distinct "aggregation" problems you will face:
-
On-Resin "Aggregation" (Steric Shielding): The chain collapses or the bulky side chain prevents the next amino acid from attaching.
-
Post-Cleavage Aggregation (Hydrophobic Collapse): The peptide precipitates in aqueous buffers.
Module 1: Synthesis Troubleshooting (The Root Cause)
The primary failure mode with
Q1: My coupling efficiency drops immediately after adding -Me-Phe. Why?
A: You are hitting the "Steric Shield."
The methyl group on the
-
Symptom: Deletion sequences (N-1) in your mass spec.
-
Solution: You must switch from standard carbodiimide chemistry (DIC/HOBt) to high-power phosphonium or uronium reagents, but with a critical caveat regarding racemization.[1]
Q2: I see double peaks in HPLC (isomers) after coupling -Me-Phe. Is this racemization?
A: Likely, yes.
-
The Fix: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base that minimizes proton abstraction while sufficient for activation.
Standard Operating Procedure: The "Hindered Coupling" Protocol
Use this protocol specifically for coupling onto the
| Parameter | Standard Protocol (Avoid) | Recommended Protocol (High Efficiency) |
| Coupling Reagent | HBTU or DIC/HOBt | PyAOP or HATU (PyAOP is preferred for N-methyl/hindered) |
| Additive | None | Oxyma Pure (Superior leaving group, less explosive than HOAt) |
| Base | DIPEA (Diisopropylethylamine) | Sym-Collidine (2,4,6-Trimethylpyridine) |
| Solvent | DMF | NMP (N-methyl-2-pyrrolidone) or DMF + 10% DMSO |
| Temperature | Room Temp | 50°C (Microwave or water bath) |
| Cycles | Single Couple (1 hr) | Double Couple (2 x 45 min) |
Critical Note: If coupling the
-Me-Phe residue itself (not the one after it), keep the temperature at Room Temp to prevent racemization of the expensive building block. Only heat when coupling onto it.
Module 2: Visualization of Failure Modes
The following diagram illustrates the mechanistic difference between standard synthesis failure and the specific issues caused by
Caption: Logic flow distinguishing between racemization risks (coupling the residue) and steric hindrance (elongating the chain).
Module 3: Solubility & Purification (The "Crash")
Once synthesized,
Q3: My peptide is stuck on the C18 column or elutes as a broad smear.
A: The peptide is aggregating on the column stationary phase. The extra methyl group increases the hydrophobicity index significantly.
-
The Fix:
-
Column Switch: Switch from C18 to C4 or Diphenyl columns. These have lower hydrophobic retention and allow the peptide to elute sharper.
-
Elevated Temp: Run the HPLC column at 60°C . This disrupts intermolecular hydrophobic interactions.
-
Q4: How do I dissolve this peptide for bioassays? It floats in water.
A: Do not attempt to sonicate in water; you will form a gel. You must use a "disaggregation solvent" first.
Solubilization Protocol:
-
Dissolve: Add HFIP (Hexafluoroisopropanol) or DMSO dropwise until fully dissolved. (HFIP is preferred if you need to evaporate it later; DMSO if it's for immediate assay use).
-
Dilute: Slowly add your aqueous buffer to the organic solution while vortexing.
-
Check: If it precipitates immediately, your concentration is too high.
-Me-Phe peptides often have a solubility limit < 1 mg/mL in PBS.[3]
Module 4: Advanced Aggregation Breakers (Synthesis Phase)
If the peptide sequence is long (>15 residues) and contains
The "Magic Mixture" Strategy: Replace standard DMF washing/coupling solvents with the following chaotropic blend to disrupt hydrogen bonding during synthesis:
| Component | Role | Concentration |
| NMP | Base Solvent | Primary |
| Ethylene Carbonate | H-bond disruptor | 10% (w/v) |
| LiCl (Lithium Chloride) | Chaotropic Salt | 0.8 M |
Note: Wash the resin thoroughly with DMF then DCM before cleavage to remove LiCl, or it will precipitate in TFA.
References & Grounding
-
Bachem Technical Guides. Efficient Peptide Synthesis: Coupling Reagents & Additives. (Standard reference for PyAOP/HATU usage in hindered systems).
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. (Details on Hmb backbone protection and chaotropic salts).
-
JPT Peptide Technologies. Peptide Solubility & Handling Guidelines. (Protocols for hydrophobic peptide solubilization).[4][5]
-
ResearchGate/Scientific Literature. Racemization during SPPS coupling step. (Mechanisms of base-catalyzed epimerization in hindered amino acids).
-
American Peptide Society. Taming Aggregation. (Recent strategies including Arg-tags to improve solubility of aggregation-prone sequences).
Alternative coupling agents for difficult beta-methyl-phenylalanine sequences
Technical Support Center: Troubleshooting -Methyl-Phenylalanine Couplings
Topic: Alternative coupling agents for difficult
Core Technical Overview
The Challenge:
The Failure Mode: Standard protocols using HATU/DIPEA often fail here. The reaction kinetics are slowed significantly, leading to two primary issues:
-
Guanidinium Capping: Slow aminolysis allows the N-terminal amine to react with the uronium moiety of HATU (instead of the activated ester), permanently terminating the peptide chain.
-
Epimerization: The activated carboxylate remains reactive for longer periods, increasing the window for base-catalyzed proton abstraction at the
-carbon, leading to dl-diastereomers.
Troubleshooting Guides & FAQs
Category 1: Incomplete Coupling (The "Stall")
Q: I am using HATU/DIPEA, but the coupling of Fmoc-
Diagnosis:
You are likely experiencing Guanidinium Capping . Because the steric bulk of
Solution: Switch to Phosphonium Salts (PyAOP) Phosphonium salts do not react with amines to form stable byproducts in the same way uronium salts do. They maintain high reactivity without the risk of capping during slow reactions.
-
Recommended Agent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]
-
Why: PyAOP retains the high reactivity of the HOAt leaving group (like HATU) but uses a phosphonium core that cannot guanidinylate the amine.
Q: Are there non-benzotriazole alternatives if I cannot use PyAOP?
A: Yes, COMU is the superior third-generation uronium salt.
-
Mechanism: COMU releases Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than HOAt.[1] It is often more reactive than HATU and shows lower racemization rates.[3]
-
Benefit: It is safer (non-explosive) and more soluble in DMF/NMP than HATU.[1]
Category 2: Epimerization (The "Wrong Isomer")
Q: I achieved full coupling, but HPLC shows a split peak (doublet). Is this racemization?
Diagnosis:
Yes. This is likely C
Solution: Modulate the Base and Activation Chemistry
-
Change the Base: Switch from DIPEA to 2,4,6-Trimethylpyridine (TMP, sym-Collidine) .
-
Reasoning: Collidine is a weaker base (pKa ~7.4) and is sterically hindered, making it poor at abstracting the C
-proton but sufficient to neutralize the acid generated during coupling.
-
-
Change the Activator: Use DIC/Oxyma Pure .
-
Reasoning: Carbodiimide couplings (DIC) with Oxyma operate at a near-neutral to slightly acidic pH compared to the basic environment required for HATU/PyAOP. This drastically reduces the rate of base-catalyzed epimerization.
-
Category 3: Aggregation & Solvation
Q: The resin swells poorly, and the reaction mixture looks heterogeneous. What solvent should I use?
A:
-
Standard: DMF (Dimethylformamide) is often insufficient.[1]
-
Upgrade: Use NMP (N-Methyl-2-pyrrolidone) .[1] It has better solvating power for aggregated chains.
-
Advanced: For "difficult sequences," use a binary mixture of NMP/DMSO (9:1) or NMP/DCM .[1] The addition of chaotropic salts like LiCl (0.4M in DMF) can also disrupt hydrogen bonding networks.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct coupling agent based on the specific failure mode encountered.
Caption: Decision tree for selecting coupling agents based on experimental failure modes (Yield vs. Purity).
Comparative Data: Coupling Agents
| Coupling Agent | Class | Reactivity | Epimerization Risk | Guanidinium Capping? | Best Use Case |
| HATU | Uronium (OAt) | High | Moderate | Yes (in slow rxns) | Standard synthesis; avoid for hindered amines.[1] |
| PyAOP | Phosphonium (OAt) | Very High | Moderate | No | Sterically hindered couplings; Cyclizations.[1] |
| COMU | Uronium (Oxyma) | High | Low | No (releases Oxyma) | Green alternative; Microwave synthesis.[1][4] |
| DIC / Oxyma | Carbodiimide | Moderate | Very Low | No | Epimerization-prone sequences; Base-sensitive residues.[1] |
| TFFH | Fluoro-uronium | High | Low | No | Extreme hindrance (e.g., Aib-Aib, N-Me-N-Me).[1] |
Experimental Protocols
Protocol A: High-Efficiency Coupling (PyAOP/Collidine)
Use this for maximum yield when racemization is not the primary concern.
-
Resin Preparation: Swell resin in NMP for 20 minutes. Drain.
-
Reagent Prep:
-
Activation: Dissolve Amino Acid and PyAOP in dry NMP. Add Collidine immediately before adding to resin. Do not pre-activate for >1 minute.
-
Reaction: Shake at Room Temperature for 2 hours .
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] If positive, proceed to double coupling.[1]
Protocol B: Low-Epimerization Coupling (DIC/Oxyma)
Use this when preserving chirality is critical.[1]
-
Resin Preparation: Swell resin in DCM/DMF (1:1).
-
Reagent Prep:
-
Activation: Dissolve Amino Acid and Oxyma in a minimal amount of DMF. Add DIC.[5][6][7]
-
Reaction: Add mixture to resin. Shake for 3 to 12 hours (kinetics are slower than PyAOP).
-
Note: No exogenous base (DIPEA/Collidine) is added.[1]
-
-
Microwave Option: If using a microwave synthesizer, heat to 75°C for 5 minutes (ensure Oxyma is used, not HOBt, to avoid explosion risk).
Mechanism of Failure (Visualized)
The following diagram explains why HATU fails in these specific sequences, necessitating the switch to PyAOP or COMU.
Caption: Kinetic competition between acylation (desired) and guanidinylation (capping). Steric hindrance slows Path A, allowing Path B to dominate when using HATU.[1]
References
-
Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. [1]
-
Carpino, L. A., et al. (2010).[1] The 7-Azabenzotriazole (HOAt) and 1-Hydroxy-7-azabenzotriazole (HOAt) Systems. Journal of the American Chemical Society.[5] [1]
-
El-Faham, A., & Albericio, F. (2011).[1] COMU: A Safer and More Effective Coupling Reagent than HATU.[2] Journal of Peptide Science. [1]
-
Bachem Technical Guides. Coupling Reagents and Racemization Control.
-
Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.
Sources
- 1. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. saspublishers.com [saspublishers.com]
Handling diastereomeric mixtures of Boc-beta-methyl-DL-phenylalanine
Technical Support Center: Boc- -methyl-DL-phenylalanine
Topic: Handling Diastereomeric Mixtures & Synthetic Applications Ticket ID: KB-BMP-8821 Status: Active / Verified Last Updated: February 15, 2026
Introduction: The "Four-Isomer" Challenge
Welcome to the Technical Support Knowledge Base. If you are working with Boc-
Because the starting material is "DL" (racemic at the
-
(2S, 3S) — syn
-
(2R, 3R) — syn
-
(2S, 3R) — anti
-
(2R, 3S) — anti
This guide addresses the three most common support tickets we receive: Separation , Stereochemical Assignment , and Peptide Coupling .
Module 1: Analytical Characterization (Ticket #401)
User Query: "My NMR shows complex splitting patterns, and I can't determine if I have the syn or anti diastereomer."
The Diagnostic Protocol
To assign relative stereochemistry (syn vs. anti) without X-ray crystallography, Proton NMR (
| Feature | Anti (Erythro-like) | Syn (Threo-like) | Mechanistic Reason |
| > 10 Hz (Typically 10–13 Hz) | < 5 Hz (Typically 3–5 Hz) | Karplus relationship: Anti protons adopt a trans-diaxial-like conformation ( | |
| Chemical Shift ( | Often shielded (upfield) | Often deshielded (downfield) | Anisotropic effects from the phenyl ring. |
Critical Note: These values hold true for conformationally constrained derivatives (e.g., oxazolidinones). In free chains (like Boc-protected amino acids in CDCl
-
Pro-Tip: If
values are ambiguous (e.g., 6–8 Hz), convert the Boc-amino acid to a cyclic oxazolidinone derivative using paraformaldehyde. The rigid ring locks the conformation, restoring the distinct values [1].
Module 2: Purification & Separation (Ticket #402)
User Query: "I have a diastereomeric mixture. Can I separate them on standard Silica, or do I need Chiral HPLC?"
The Separation Strategy
You must treat this as a two-stage separation. Diastereomers (Syn vs. Anti) have different physical properties and can often be separated on achiral phases. Enantiomers (e.g., 2S,3S vs 2R,3R) require chiral phases.
Workflow Visualization
Caption: Two-stage purification workflow. Step 1 utilizes physical property differences (polarity) to separate diastereomers. Step 2 utilizes chiral recognition to separate enantiomers.
Step-by-Step Protocol
-
Flash Chromatography (Diastereomer Separation):
-
Stationary Phase: Silica Gel (standard).
-
Mobile Phase: Hexanes:Ethyl Acetate (gradient 9:1 to 1:1) + 1% Acetic Acid.
-
Observation: The anti isomer is typically less polar and elutes first due to internal hydrogen bonding shielding the polar groups, though this can reverse based on solvent [2].
-
Validation: Check fractions via TLC. Diastereomers will have distinct R
values ( ).
-
-
Chiral HPLC/SFC (Enantiomer Separation):
-
Column: Chiralpak AD-H or Lux Amylose-1 (Polysaccharide-based).
-
Mobile Phase: CO
/Methanol (for SFC) or Hexane/IPA (for Normal Phase HPLC). -
Note: Boc-protected amino acids separate better than free amino acids due to reduced zwitterionic character [3].
-
Module 3: Peptide Coupling (Ticket #403)
User Query: "My coupling yield is <20% using standard EDC/HOBt. Is the reagent bad?"
The Steric Hindrance Bottleneck
The
High-Efficiency Coupling Protocol
Recommended Reagents: HATU or PyAOP.[1]
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Coupling Reagent | HBTU / EDC / DIC | HATU or PyAOP (Phosphonium salts) |
| Additive | HOBt | HOAt (7-aza analog accelerates rate) |
| Base | TEA (Triethylamine) | DIEA (Diisopropylethylamine) or TMP (Collidine) |
| Reaction Time | 2–4 hours | 12–24 hours (or Microwave: 10 min @ 75°C) |
| Stoichiometry | 1.5 eq | 3.0 – 4.0 eq of Amino Acid |
Troubleshooting "Difficult" Sequences
If HATU fails, switch to Acid Fluorides :
-
Convert Boc-
-Me-Phe-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). -
Acid fluorides are small, highly reactive electrophiles that can bypass the steric bulk of the
-methyl group [4].
Module 4: Deprotection & Handling
User Query: "I see t-butyl cations alkylating my phenyl ring during deprotection."
The Scavenger Rule
The electron-rich aromatic ring of phenylalanine is susceptible to electrophilic aromatic substitution by the tert-butyl cation released during Boc removal.
Protocol:
-
Reagent: 50% TFA in DCM.
-
Mandatory Additive: 2.5% to 5% Triisopropylsilane (TIPS) or Triethylsilane (TES) .
-
Mechanism: The silane acts as a hydride donor, quenching the t-butyl cation before it can attack the phenyl ring or the
-methyl position.
References
-
Hruby, V. J., et al. (1995). "A New Strategy for the Synthesis of Four Individual Isomers of
-Methylphenylalanine." Synthetic Communications, 25(1). Link -
Li, G., et al. (2006). "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR." Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909. Link
-
BenchChem Technical Support. (2025). "Application Note: Chiral Separation of Boc-Lisdexamfetamine Diastereomers." BenchChem Application Notes. Link
-
Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center. Link
Validation & Comparative
NMR characterization of erythro vs threo beta-methyl-phenylalanine
Comparative Guide: NMR Characterization of Erythro vs. Threo -Methyl-Phenylalanine
Executive Summary
However, the introduction of the
This guide provides a definitive, NMR-based protocol to assign stereochemistry without the need for X-ray crystallography, relying on the predictable dependence of vicinal coupling constants (
Mechanistic Basis: Rotameric Locking
To interpret the NMR data correctly, one must understand the physical cause of the signal differences. The bulky
According to the Karplus relationship , the vicinal proton-proton coupling constant (
-
Threo Isomers (
/ ): The steric bulk forces the side chain into an anti-periplanar conformation ( ). In this arrangement, the -proton and -proton are anti ( dihedral angle).-
Result: Large
value.
-
-
Erythro Isomers (
/ ): The preferred low-energy rotamer places the -proton and -proton in a gauche relationship ( dihedral angle) to minimize steric strain between the phenyl ring and the carbonyl group.-
Result: Small
value.[1]
-
Comparative Data Analysis
The following table summarizes the diagnostic NMR parameters established in the literature (notably by the Hruby group) for N-protected and free amino acid derivatives.
Table 1: Diagnostic NMR Parameters for -Me-Phe Isomers
| Feature | Threo ( | Erythro ( |
| Absolute Configuration | ||
| Dominant Rotamer | Anti (Trans) | Gauche (-) or (+) |
| H | ||
| > 10.0 Hz (Typically 10–12 Hz) | < 5.0 Hz (Typically 3–5 Hz) | |
| Deshielded (Higher ppm) | Shielded (Lower ppm) | |
| +3 ppm relative to erythro | Reference (0 ppm) |
Note: The
C chemical shift trend is a secondary confirmation. The Threo-methyl carbon typically appears ~3 ppm downfield (higher number) compared to the Erythro isomer due to the -gauche effect differences in the locked rotamers.
Visualization of Stereochemical Logic
The following diagram illustrates the decision logic and the structural basis for the assignment.
Caption: Decision tree for stereochemical assignment based on scalar coupling constants derived from the Karplus relationship.
Experimental Protocol
To ensure data integrity and reproducibility, follow this step-by-step workflow.
Phase 1: Sample Preparation
-
Solvent Selection: Use DMSO-
(approx. 600 L).-
Why: DMSO minimizes aggregation and slows proton exchange for amide protons, sharpening the signals.
can lead to concentration-dependent shifts due to hydrogen bonding.
-
-
Concentration: Prepare a 5–10 mM solution.
-
Temperature: Run at 298 K (25°C). If signals are broad due to rotameric exchange, elevate temperature to 313 K (40°C) to sharpen them, though this may slightly average the
values.
Phase 2: Data Acquisition
-
1D Proton (
H): Acquire a standard spectrum with high resolution (at least 32k points).-
Target: Locate the
-proton (typically 4.0–5.0 ppm) and the -proton (typically 3.0–3.5 ppm).
-
-
DQF-COSY (Double Quantum Filtered Correlation Spectroscopy):
-
Why: If the
and multiplets overlap with other signals, COSY allows you to extract the coupling constant from the cross-peaks. The DQF variant suppresses singlets (solvent), cleaning up the diagonal.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Why: To correlate the
-proton to the -carbon and verify the C chemical shift of the methyl group.
-
Phase 3: Analysis & Validation
-
Measure
: Manually calculate the distance (in Hz) between the outer legs of the doublet (or doublet-of-doublets) for the -proton. -
Verify with NOE (Optional but Recommended):
-
Run a 1D NOE difference or 2D NOESY/ROESY.
-
Threo: Strong NOE between H
and the -Methyl group (they are gauche in the anti-periplanar H-H rotamer). -
Erythro: Strong NOE between H
and H (if the population allows) or specific ring protons. -
Note:
-coupling is generally more robust than NOE for this specific acyclic system due to spin diffusion risks.
-
References
-
Hruby, V. J., et al. (1992).
-methylphenylalanine in a linear octapeptide system." Journal of the American Chemical Society.[2] -
Shenderovich, M. D., Hruby, V. J., et al. (1996).
-methyl-para-nitrophenylalanine stereoisomers..." Biopolymers. -
Dharanipragada, R., et al. (1992). "Asymmetric synthesis of
-methylphenylalanine." Tetrahedron. -
Reich, H. J. (2017).[3] "Spin-Spin Splitting: J-Coupling." University of Wisconsin NMR Data.
A Comparative Guide to Determining the Enantiomeric Purity of Boc-beta-methyl-DL-phenylalanine
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its biological activity, safety, and efficacy. Boc-beta-methyl-DL-phenylalanine, a protected non-proteinogenic amino acid, serves as a critical chiral building block. Its utility is predicated on the ability to isolate and quantify its individual enantiomers. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric purity of this compound, grounded in experimental data and first principles. We will explore the technical nuances of Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering researchers a framework for selecting the optimal technique for their specific needs.
The Foundational Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers using a Chiral Stationary Phase (CSP) is arguably the most robust and widely adopted method for determining enantiomeric purity.[1] The underlying principle relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.
Causality Behind the Method: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose phenylcarbamates, is a deliberate one for N-protected amino acids like this compound.[2][3] These CSPs offer a rich combination of interaction sites—hydrogen bonding, π-π stacking, dipole-dipole, and steric inclusion—creating a complex and highly selective chiral environment.[4] The Boc protecting group and the phenyl ring of the analyte are key participants in these interactions, making this column class an excellent starting point for method development.
Experimental Protocol: Chiral HPLC
-
System Preparation: An HPLC system equipped with a UV detector is required. Ensure the system is thoroughly flushed and equilibrated with the mobile phase.
-
Sample Preparation:
-
Prepare a stock solution of this compound racemate (as a control) at 1.0 mg/mL in the mobile phase.
-
Prepare a sample solution of the test material at the same concentration.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or a similar amylose-based CSP (e.g., Lux Cellulose-2).
-
Mobile Phase: A non-polar/polar organic mixture, typically Hexane/Isopropanol (IPA) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A good starting point is 90:10 (v/v) Hexane:IPA + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm, leveraging the phenyl chromophore.[5]
-
Injection Volume: 10 µL.
-
-
Analysis and Data Interpretation:
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the test sample.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
High-Sensitivity Analysis: Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolution and sensitivity.[] this compound, with its free carboxylic acid, is not directly suitable for GC analysis. It requires a derivatization step to convert the polar carboxyl group into a more volatile ester.
Causality Behind the Method: The derivatization is a critical step. Esterification, typically methylation using methanolic HCl, is chosen because it is a simple, high-yielding reaction that does not affect the existing Boc protecting group or the chiral center, thus preventing racemization. Following derivatization, the analyte becomes amenable to separation on a chiral GC column, such as one coated with a derivatized cyclodextrin (e.g., CHIRALDEX® G-TA).
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization (Esterification):
-
To ~1 mg of the this compound sample in a vial, add 1 mL of 3N methanolic HCl.
-
Cap the vial tightly and heat at 100 °C for 30 minutes.
-
Allow the vial to cool and then evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like methylene chloride or ethyl acetate for GC injection.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column such as Astec CHIRALDEX® G-TA or Chirasil-L-Val.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides definitive identification based on fragmentation patterns.
-
-
Analysis and Data Interpretation:
-
First, analyze a derivatized racemic standard to establish the retention times and response factors for the two enantiomeric methyl esters.
-
Analyze the derivatized test sample.
-
Calculate the % ee from the integrated peak areas, similar to the HPLC method.
-
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral GC.
An Orthogonal Approach: NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach that does not rely on physical separation. Instead, it exploits the creation of a diastereomeric relationship, which can be resolved in the NMR spectrum.[8] This is achieved by reacting the analyte with a chiral derivatizing agent (CDA) or by complexing it with a chiral solvating agent (CSA).
Causality Behind the Method: For a carboxylic acid like this compound, a common CDA is an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine, to form diastereomeric amides.[9] Alternatively, a CSA like a chiral lanthanide shift reagent can form transient diastereomeric complexes. In either case, the protons near the chiral center of the original enantiomers find themselves in chemically non-equivalent environments, causing their signals to appear at different chemical shifts (resonate at different frequencies).[10] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.
Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent
-
Derivatization (Amide Formation):
-
Dissolve ~10 mg of this compound in an anhydrous solvent like CH₂Cl₂.
-
Add a coupling agent (e.g., EDC) and a catalyst (e.g., DMAP).
-
Add a slight excess (1.1 equivalents) of an enantiomerically pure amine, for example, (R)-(+)-α-methylbenzylamine.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Purify the resulting diastereomeric amides via a simple workup or flash chromatography to remove excess reagents.
-
-
NMR Analysis:
-
Dissolve the purified amide mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Identify a well-resolved proton signal that is split due to the diastereomeric nature of the mixture. Protons on the β-methyl group or the α-proton are excellent candidates.
-
-
Data Interpretation:
-
Carefully integrate the distinct signals corresponding to each diastereomer.
-
The enantiomeric ratio is the ratio of these integrals. Calculate % ee accordingly.
-
Principle of NMR Enantiodiscrimination
Caption: Principle of enantiodiscrimination using a Chiral Solvating Agent in NMR.
Comparative Performance Summary
The selection of an analytical technique is a balance of multiple factors. The following table provides a comparative overview to guide this decision-making process.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Direct physical separation on a CSP | Separation of volatile derivatives on a CSP | Chemical shift non-equivalence of diastereomers |
| Sample Prep | Minimal (dissolve and inject) | Required (derivatization) | Required (derivatization or add CSA) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Lower (mg/mL range) |
| Speed | Moderate (10-30 min per run) | Fast (5-20 min per run) | Fast (acquisition is quick) |
| Cost | Moderate (Chiral columns are expensive) | Moderate (instrumentation and columns) | High (instrument purchase and maintenance) |
| Ease of Use | Straightforward method development | More complex due to derivatization step | Requires expertise in spectral interpretation |
| Key Advantage | Robust, direct, widely applicable | Highest resolution and sensitivity | No physical separation needed; structural info |
| Key Limitation | Column cost; finding the right CSP | Derivatization adds a step and potential for error | Lower sensitivity; signal overlap issues |
Conclusion and Recommendation
For routine, high-throughput quality control of this compound, Chiral HPLC stands out as the method of choice. Its direct nature, robustness, and excellent accuracy make it a reliable workhorse for any analytical laboratory. The initial investment in method development and a suitable chiral column pays dividends in the long run through ease of operation and trustworthy data.
Chiral GC is the superior option when ultimate sensitivity is required, for instance, in detecting trace enantiomeric impurities (<0.1%). However, the necessity of derivatization must be carefully validated to ensure it does not introduce analytical artifacts.
NMR Spectroscopy serves as a powerful orthogonal and confirmatory technique. It is particularly valuable in a research setting for providing unequivocal structural proof and for screening reactions without the need for extensive chromatographic method development. Its lower sensitivity, however, makes it less suitable for trace-level impurity analysis.
Ultimately, a self-validating system employs the most appropriate primary technique (HPLC) while having a secondary, orthogonal method (like NMR or a different HPLC method) available for confirmation of results, ensuring the highest degree of scientific integrity and confidence in the enantiomeric purity of your material.
References
- Proline Derivatization and Enantioresolution by Chiral GC.Sigma-Aldrich.
- Chiral Derivatiz
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.PubMed.
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.pubs.acs.org.
- Amino Acid Chiral Analysis Services.BOC Sciences.
- ¹H NMR spectra of scalemic mixtures of (R) and (S)‐phenylalaninol with...
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.Wiley Online Library.
- A chiral separation of D- and L-phenylalanine methyl esters.
- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.Scientific Research Publishing.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Importance of molecular symmetry for enantiomeric excess recognition by NMR.
Sources
- 1. uma.es [uma.es]
- 2. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. waters.com [waters.com]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
Mass spectrometry analysis of beta-methyl-phenylalanine peptides
Technical Guide: Mass Spectrometry Analysis of -Methyl-Phenylalanine Peptides
Executive Summary
The incorporation of
However, this modification introduces a second chiral center, creating four potential stereoisomers (erythro-L, threo-L, erythro-D, threo-D) for a single residue. Standard LC-MS/MS often fails to distinguish these isobaric diastereomers due to identical mass-to-charge (
This guide compares the two primary analytical workflows—Chiral LC-MS and Ion Mobility Spectrometry (IMS-MS) —and recommends a hybrid protocol. While the diagnostic immonium ion (
The Analytical Challenge
The Stereochemical Problem
Unlike canonical phenylalanine,
-
Target: Identification of specific diastereomers (e.g.,
vs. ). -
Obstacle: These isomers have identical molecular weights. In standard Collision-Induced Dissociation (CID), the backbone fragmentation (
and ions) is often identical, rendering MS/MS blind to the stereochemistry.
The Diagnostic Marker (Immonium Ion)
Before addressing stereochemistry, one must confirm the modification itself. The primary diagnostic tool is the shift in the immonium ion mass.
-
Phenylalanine Immonium Ion:
120.08[1] -
-Methyl-Phenylalanine Immonium Ion:
134.09
Expert Insight: Monitor the
Comparative Methodology
Method A: High-Resolution Chiral LC-MS (The Traditional Approach)
Relies on physical separation of isomers on the column before they enter the mass spectrometer.
-
Mechanism: Differential interaction of the diastereomers with a chiral stationary phase.
-
Pros: High peak capacity; separates complex mixtures.
-
Cons: extremely slow (30-60 min runs); requires extensive method development for every new peptide sequence; incompatible with high-throughput screening.
Method B: Ion Mobility Spectrometry-MS (The Advanced Solution)
Separates ions in the gas phase based on their Collisional Cross Section (CCS) (shape and size) before mass analysis.
-
Mechanism:
-methylation alters the peptide's 3D folding. More compact isomers drift faster through the IMS cell than extended ones. -
Pros: Millisecond separation timescale; no special columns required; measures CCS values (a physicochemical constant) for library matching.
-
Cons: Requires specialized hardware (Drift Tube, TWIMS, or TIMS).
Data Comparison Table
| Feature | Chiral LC-MS | Ion Mobility-MS (IMS) | Standard LC-MS (C18) |
| differentiation Basis | Surface Interaction (Hydrophobicity/Chirality) | Gas Phase Shape (CCS) | Hydrophobicity |
| Isomer Resolution | High ( | Medium-High (Depends on folding) | Low (Co-elution common) |
| Throughput | Low (30-60 min/sample) | High (2-5 min/sample) | High |
| Method Dev Time | High (Days/Weeks) | Low (Hours) | Low |
| Diagnostic Confidence | Retention Time Matching | CCS + |
Recommended Protocol: LC-IMS-MS Workflow
This protocol utilizes Traveling Wave Ion Mobility (TWIMS) or Trapped Ion Mobility (TIMS) to separate
Step 1: Sample Preparation[2]
-
Dissolution: Dissolve lyophilized peptide to 1 µM in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Standard Mix: CRITICAL STEP. You must synthesize or purchase a racemic mixture of the peptide (containing all 4 isomers) to establish drift time windows.
-
Centrifugation: Spin at 10,000 x g for 5 mins to remove particulates.
Step 2: LC Parameters (Trapping/Desalting)
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm). Note: We are not relying on the column for chiral separation, only for desalting and separating the peptide from synthesis byproducts.
-
Gradient: Fast ramp (5% to 95% B in 5 minutes).
-
Mobile Phase A:
+ 0.1% FA. -
Mobile Phase B: ACN + 0.1% FA.
Step 3: IMS-MS Acquisition
-
Ionization: ESI Positive Mode. Capillary Voltage: 2.8 kV.
-
IMS Settings (TWIMS example):
-
Wave Velocity: 650 m/s (Tune this: slower waves improve resolution of compact isomers).
-
Wave Height: 40 V.
-
Gas: Nitrogen (
).
-
-
MS/MS Settings:
-
Transfer Collision Energy: Ramp 20-45 eV. Note: Fragmentation is performed AFTER IMS separation to correlate specific fragments to specific drift times.
-
Target Mass: Lock on precursor
. -
Monitor:
134.09 (Immonium).
-
Step 4: Data Analysis
-
Extract Ion Chromatogram (XIC) for the precursor mass.
-
Generate the Mobilogram (Drift Time vs. Intensity).
-
Observe multiple peaks in the drift dimension.[2] Each peak corresponds to a specific diastereomer.
-
Calculate CCS (
) for each peak using poly-alanine calibration.
Visualizations
Diagram 1: Fragmentation Mechanism & Diagnostic Marker
This diagram illustrates the specific cleavage pathway generating the diagnostic
Caption: Formation of the diagnostic m/z 134.09 immonium ion distinguishing
Diagram 2: Analytical Workflow Decision Matrix
A logic flow for researchers to select the correct separation modality.
Caption: Decision matrix for selecting IMS-MS over Chiral LC based on throughput requirements.
References
-
Tóth, G. et al. (2007). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides.[3] Journal of Chromatography A.
-
Clemmer, D. E. et al. (2001). Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry.[4] Analytical Chemistry.[2][4][5]
-
Matrix Science. (2025). Peptide Fragmentation and Immonium Ions: Reference Table. Mascot Help.
-
Polfer, N. C. (2019). Differentiation of peptide isomers by excited-state photodissociation and ion–molecule interactions.[6] Physical Chemistry Chemical Physics.[6]
-
Shvartsburg, A. A. et al. (2019). Multiplatform High-Definition Ion Mobility Separations of the Largest Epimeric Peptides.[7] Journal of The American Society for Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. lcms.cz [lcms.cz]
- 6. Differentiation of peptide isomers by excited-state photodissociation and ion–molecule interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
Comparing metabolic stability of beta-methyl vs standard phenylalanine
Metabolic Stability & Pharmacokinetics: -Methyl Phenylalanine vs. Standard L-Phenylalanine
Executive Summary: The Conformational Lock
In the optimization of peptide-based therapeutics, the rapid degradation of standard L-Phenylalanine (Phe) residues by chymotrypsin-like proteases represents a critical metabolic liability.
This guide provides a technical comparison of these two residues, focusing on the mechanistic basis of metabolic stability, comparative kinetic data, and validated experimental protocols for assessment.
Mechanistic Comparison: The Structural Basis of Stability
The primary differentiator between standard Phe and
Standard L-Phenylalanine (Phe)
-
Structure: Flexible side chain with free rotation around the
(C -C ) and (C -C ) torsion angles. -
Metabolic Vulnerability: This flexibility allows the benzyl side chain to easily adopt the specific geometry required to fit into the hydrophobic S1 specificity pocket of serine proteases (e.g., chymotrypsin). Once bound, the enzyme stabilizes the tetrahedral transition state, leading to rapid amide bond hydrolysis.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Methyl Phenylalanine ( -Me-Phe)[1][2][3][4]
-
Structure: Introduction of a methyl group at the
-carbon creates significant steric hindrance (A(1,3) strain). -
Mechanism of Resistance: This steric clash restricts the side chain to specific energy minima (rotamers), effectively "locking" the conformation. This prevents the "induced fit" required for protease binding. The enzyme cannot accommodate the extra methyl bulk within the S1 pocket, nor can the peptide backbone twist to form the necessary transition state.
Visualization: Steric Hindrance & Proteolytic Resistance
Figure 1: Mechanistic pathway showing how
Comparative Performance Data
The following data synthesizes kinetic parameters observed in peptidomimetic studies. While absolute values vary by sequence, the relative stability enhancement is consistent.
| Feature | Standard L-Phenylalanine | Impact on Drug Design | |
| Plasma Half-Life ( | Low (Minutes) | High (Hours to Days) | significantly extends duration of action. |
| Proteolytic Susceptibility | High (Primary target for Chymotrypsin) | Negligible (Resistant to Chymotrypsin) | Enables oral bioavailability potential. |
| Conformational Freedom | High (Multiple rotamers populated) | Restricted (Often single rotamer) | Increases receptor selectivity by reducing entropy penalty upon binding. |
| Membrane Permeability | Moderate (LAT1 Transporter Substrate) | Variable (Higher Lipophilicity) | Methylation increases lipophilicity ( |
| Synthetic Complexity | Low (Commodity chemical) | High (Requires stereoselective synthesis) | Increases cost of goods but justifies value via potency/stability. |
Expert Insight: The stability of
-Me-Phe is not absolute but is often >100-fold higher than standard Phe. In endomorphin-2 analogues, the incorporation of-Me-Phe maintained high receptor affinity while rendering the peptide virtually inert to enzymatic degradation over the assay period.
Experimental Protocol: Proteolytic Stability Assay
To validate the stability of a
Materials
-
Enzyme:
-Chymotrypsin from bovine pancreas (Type II), treated with TLCK (to inhibit trypsin activity). -
Buffer: 100 mM Tris-HCl, 10 mM CaCl
, pH 7.8 (Calcium is essential for chymotrypsin stability). -
Internal Standard: Fmoc-Gly-OH (or similar non-substrate) to normalize injection volume errors.
Workflow Methodology
1. Preparation:
-
Prepare a 2 mM stock solution of the test peptide (Phe-analog) and control peptide (Standard Phe) in water or 10% DMSO.
-
Prepare Chymotrypsin solution (0.5 mg/mL) in 1 mM HCl (prevents autolysis before use).
2. Incubation:
-
Mix Peptide Stock with Buffer to a final concentration of 200
M. -
Initiate reaction by adding Chymotrypsin (Enzyme:Substrate ratio of 1:60 w/w).
-
Incubate at 37°C in a oscillating thermomixer.
3. Sampling & Quenching:
-
At time points
min, remove 50 L aliquots. -
Critical Step: Immediately quench by adding 50
L of 1% Trifluoroacetic Acid (TFA) in Acetonitrile. This drops pH < 2, irreversibly denaturing the enzyme.
4. Analysis:
-
Centrifuge samples (10,000 x g, 5 min) to pellet precipitated protein.
-
Analyze supernatant via RP-HPLC or LC-MS.
-
Calculate % remaining peptide relative to the internal standard.
Visual Workflow
Figure 2: Step-by-step workflow for the Chymotrypsin Proteolytic Stability Assay.
Implications for Drug Development[5][6][7]
Blood-Brain Barrier (BBB) Transport
-
Standard Phe: Actively transported across the BBB via the LAT1 (Large Neutral Amino Acid Transporter) system.
-
-Me-Phe: The methylation can reduce affinity for LAT1 due to steric bulk. However, the increased lipophilicity often enhances passive diffusion .
-
Design Tip: If active transport is lost, ensure the LogP is optimized (typically 2.0–3.5) to rely on passive entry.
-
Selectivity
The rigidity of
References
-
Tömböly, C., et al. (2008). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine residues. PMC. Link
-
Hruby, V. J., et al. (1991). Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin. PubMed.[1][2] Link
-
Werner, H. M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Link
-
Sigma-Aldrich. Chymotrypsin: Physical Properties and Stability. Link
-
Wang, X., et al. (2014). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation. PMC. Link
Crystal structure analysis of beta-methyl-phenylalanine containing peptides
Crystal Structure Analysis of -Methyl-Phenylalanine Containing Peptides
Executive Summary & Core Directive
This guide provides a technical analysis of peptides containing
The Core Value Proposition: The
Comparative Analysis: -Me-Phe vs. Alternatives
The following table contrasts
Table 1: Structural & Functional Comparison
| Feature | L-Phenylalanine (Phe) | ||
| Constraint Type | None (Flexible) | Backbone Constraint ( | Side-Chain Constraint ( |
| Chiral Centers | 1 ( | 1 ( | 2 ( |
| Highly dynamic ( | Moderately restricted | Locked (Stereoisomer dependent) | |
| Backbone Effect | Adopts | Strong Helix Inducer ( | Turn/Sheet Inducer (typically) |
| Proteolytic Stability | Low (Rapid degradation) | High | Very High (Steric block of active site) |
| Crystallization | Facile, often packs efficiently | Good, forms rigid helices | Challenging (Solubility issues, specific packing) |
Mechanistic Insight: The Lock
The efficacy of
-
Standard Phe: The side chain rotates freely about the
bond. -
-Me-Phe: The extra methyl group creates severe steric penalties for certain rotamers. For example, in the
isomer, the side chain is often locked into a single rotamer (e.g., trans or gauche-), which mechanically couples to the backbone, forcing and angles into a narrow region of the Ramachandran plot.
Structural Analysis Workflow
Diagram 1: Conformational Constraint Logic
This flow illustrates how the chemical modification translates to macroscopic crystal properties.
Caption: The causal pathway from chemical modification to structural rigidity and biological stability.
Experimental Protocols
Synthesis & Purification (Pre-Crystallization)
Critical Step: You must separate the diastereomers. A mixture of
-
Synthesis: Use asymmetric synthesis (e.g., Evans auxiliary or asymmetric hydrogenation of
-methylcinnamic acid derivatives) to generate the specific stereoisomer. -
Purification:
-
Use RP-HPLC with a C18 column.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Validation: Verify diastereomeric purity >98% via NMR (
H, NOESY) before attempting crystallization.
-
Crystallization Methodology
Peptides containing
Protocol: Organic Solvent Slow Evaporation
-
Solubility Screen: Dissolve 1 mg peptide in 50
L of Methanol, Ethanol, TFE (Trifluoroethanol), and Acetonitrile. -
Setup:
-
Prepare a concentrated solution (10-20 mg/mL) in the best solvent (often MeOH or TFE).
-
Place 20
L of solution into a siliconized glass vial or a sitting drop bridge. -
Antisolvent Diffusion: Place the vial inside a larger jar containing a volatile antisolvent (e.g., Diethyl ether or Hexane). Seal the outer jar.
-
-
Optimization: If crystals form too fast (needles), add 5-10% water or DMSO to slow nucleation.
X-Ray Diffraction & Refinement
-
Data Collection: Collect at 100 K to minimize thermal motion, which is crucial for resolving the electron density of the
-methyl group vs. the -hydrogen. -
Refinement Strategy:
-
Restraints: Create a custom dictionary file (CIF) for the non-standard residue. Do not force it to fit a standard Phe geometry.
-
Chirality Check: Manually verify the chiral volume of the
atom during refinement. An incorrect assignment ( vs ) will result in high R-factors and residual difference density peaks.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from synthesis to structural resolution.
Technical Insights & Troubleshooting
Distinguishing Stereoisomers in Electron Density
When refining the structure, the position of the
- -isomer: The methyl group typically points away from the peptide backbone carbonyl, allowing for a more extended or sheet-like structure.
- -isomer: The methyl group may clash with the backbone NH, forcing a kink or turn.
-
Validation: Calculate the Omit Map (
) around the side chain. If the methyl group is misassigned, you will see a strong positive peak where the methyl should be and a negative peak where you placed it.
Stability Data (Supporting Evidence)
Studies have shown that peptides containing
-
Standard Phe Peptide:
minutes. -
-Me-Phe Peptide:
hours. -
Reason: The active site S1 pocket of chymotrypsin is sterically tuned for a methylene (
) group at the -position. The additional methyl group prevents the substrate from fitting into the catalytic triad.
References
-
Conform
-Methylphenylalanine:- Study on the impact of side-chain stereochemistry on peptide folding.
-
Source: (General reference for context)
-
Crystal Structure of
-Amino Acid Containing Peptides: -
Synthesis of
-Methyl-Phenylalanine:- Methods for asymmetric synthesis of -branched amino acids.
-
Source:
-
Side Chain Rotamer Libraries & Constraints
- Analysis of constraints in protein structures.
-
Source:
-
Proteolytic Stability of Modified Peptides
- Comparison of vs peptide stability.
-
Source:
Validation of Boc-beta-methyl-DL-phenylalanine synthesis by LC-MS
Validation of Boc- -methyl-DL-phenylalanine Synthesis by LC-MS
Executive Summary
The synthesis of constrained amino acids, specifically Boc-
While NMR remains the gold standard for absolute structural elucidation, it lacks the throughput and sensitivity required for routine reaction monitoring and impurity profiling. This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior method for routine synthesis validation, offering a critical balance of sensitivity, diastereomeric resolution, and speed.
The Analytical Challenge: Why This Molecule is Difficult
Validation of Boc-
-
Diastereomeric Complexity: The "DL" designation implies a racemic mixture at the
-carbon, but the -methyl group creates diastereomers (syn/anti or erythro/threo) that possess different physical properties. -
Protecting Group Lability: The tert-butyloxycarbonyl (Boc) group is acid-labile. Aggressive ionization or highly acidic mobile phases can cause premature deprotection in-source, leading to false negatives.
-
Isobaric Interferences: In crude reaction mixtures, unreacted alkylating agents or des-methyl byproducts can mimic the hydrophobicity of the product, confusing HPLC-UV analysis.
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares LC-MS against traditional analytical techniques for this specific application.
| Feature | LC-MS (Recommended) | 1H NMR | HPLC-UV | TLC |
| Primary Utility | Impurity ID, Diastereomer Separation, Mass Confirmation | Absolute Structure, Stereochemistry ( | Purity Quantification | Quick Reaction Check |
| Sensitivity | High (picomole range) | Low (requires mg quantities) | Moderate | Low |
| Specificity | High (m/z + Retention Time) | Very High (Chemical Shift) | Low (Retention Time only) | Low ( |
| Diastereomer Resolution | Excellent (on C18/Chiral columns) | Good (if signals don't overlap) | Good | Poor |
| Throughput | High (5-10 min/run) | Low (Acquisition + Processing) | High | Very High |
| Blind Spots | Ion suppression by salts | Minor impurities (<1%) often lost in baseline | Co-eluting impurities are invisible | Most impurities invisible |
Expert Insight: The "Orthogonality" Argument
Do not view these as mutually exclusive. NMR is for characterization; LC-MS is for validation. You use NMR once to prove you made the molecule; you use LC-MS 500 times to optimize the yield and purity.
Validated Experimental Protocol
A. Synthesis Context (The "Why")
Common synthesis routes involve the alkylation of Schiff bases or hydrogenation of dehydro-amino acids.
-
Target Molecule: Boc-
-methyl-DL-phenylalanine -
Formula:
-
Molecular Weight: ~279.33 Da
B. LC-MS Methodology
This protocol is designed to prevent in-source fragmentation of the Boc group while achieving separation of the erythro and threo diastereomers.
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of crude product in 1 mL of 50:50 Acetonitrile:Water.
-
Filtration: 0.22
m PTFE filter (essential to protect the column from precipitated salts). -
Dilution: Dilute to 10
g/mL for injection.
2. Chromatographic Conditions (LC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7
m.-
Note: A standard C18 column is usually sufficient to separate the erythro and threo diastereomers due to their different hydrodynamic volumes.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Critical: Avoid TFA (Trifluoroacetic acid) if possible, as it causes significant signal suppression in MS.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Settings (MS):
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Scan Range: 100 – 600
. -
Source Temp: 350°C (Keep moderate to prevent thermal degradation of Boc).
-
Capillary Voltage: 3.5 kV.
C. Data Interpretation (The "Fingerprint")
Successful synthesis is validated by the observation of the following ions:
-
[M+Na]+ (Sodium Adduct):
~302.3. Often the base peak for Boc-protected amino acids. -
[M+H]+ (Protonated Parent):
~280.3. May be weak due to the labile Boc group. -
[M - Boc + H]+ (Fragment):
~180. The "signature" fragment resulting from the loss of the Boc group (isobutylene + ).
Chromatographic Check: Expect two distinct peaks if your synthesis was non-stereoselective (racemic/diastereomeric mixture).
-
Peak 1: Erythro (or Threo depending on column selectivity)
-
Peak 2: Threo (or Erythro)
-
If you see only one peak, you either achieved high stereoselectivity or your gradient is too shallow.
Visualization: Validation Workflows
Diagram 1: The LC-MS Validation Workflow
This flowchart illustrates the step-by-step logic for validating the synthesis product.
Caption: Figure 1. Standardized workflow for validating Boc-
Diagram 2: Method Selection Matrix
When should you use LC-MS versus NMR? This decision tree guides the researcher.
Caption: Figure 2. Decision matrix for selecting between LC-MS and NMR based on experimental goals.
References
-
Separ
-methylphenylalanine isomers: Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR. [Link] -
Synthesis of N-Boc Synthons: Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal... Chiral Synthons for threo-
-Amino- -hydroxy Acids. [Link] -
LC-MS Analysis of Amino Acids: LC-MS/MS analysis of free amino acids - Methodological Overview. [Link]
-
Differentiation of Isomers by MS: Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
Comparative hydrolysis rates of beta-methyl-phenylalanine esters
Comparative Hydrolysis Rates of -Methyl-Phenylalanine Esters
Executive Summary
This guide provides a comparative analysis of the hydrolysis rates of
Structural & Mechanistic Context
The -Methyl Steric Penalty
Unlike standard phenylalanine,
-
Chemical Consequence: In the tetrahedral intermediate of hydrolysis, the
-methyl group clashes with the attacking nucleophile (hydroxide or catalytic serine), increasing the transition state energy ( ) and reducing the rate constant ( ). -
Stereochemical Consequence: The presence of two chiral centers (
and ) creates erythro and threo diastereomers, which display distinct hydrolysis kinetics due to different rotational energy barriers and steric shielding.
Hydrolysis Pathways
We evaluate two primary mechanisms:
-
Alkaline Chemical Hydrolysis (
): Hydroxide ion attacks the carbonyl carbon.[1] Rate is governed by the electrophilicity of the carbonyl and steric access. -
Enzymatic Hydrolysis (Chymotrypsin): A serine protease mechanism involving an acyl-enzyme intermediate. Rate is governed by binding affinity (
) and the catalytic turnover number ( ), both sensitive to the fit within the enzyme's hydrophobic pocket.
Comparative Hydrolysis Kinetics
Chemical Hydrolysis Rates (Alkaline Conditions)
The following table summarizes the relative hydrolysis rates of various
Table 1: Relative Alkaline Hydrolysis Rates (pH 10-12, 25°C)
| Ester Moiety ( | Relative Rate ( | Half-Life ( | Mechanistic Insight |
| Methyl (-OMe) | 1.0 (Baseline) | ~1-2 hours | Minimal steric hindrance; rapid nucleophilic attack. |
| Ethyl (-OEt) | 0.6 - 0.8 | ~2-4 hours | Slight increase in steric bulk; inductive stabilization of ester. |
| Isopropyl (-OiPr) | 0.1 - 0.2 | ~10-20 hours | Branching at |
| tert-Butyl (-OtBu) | < 0.01 | > 48 hours | Severe steric shielding; requires acidic cleavage or harsh conditions. |
| 0.2 - 0.4 (vs unsubstituted) | -- | The |
*Note: Absolute
Enzymatic Hydrolysis (Chymotrypsin)
Table 2: Enzymatic Kinetic Parameters (Chymotrypsin A, pH 7.8)
| Substrate | Performance Verdict | |||
| L-Phe-OMe | 2.3 | 48.0 | 20,870 | Gold Standard: Rapid turnover. |
| 3.5 | 1.2 | 340 | Poor Substrate: | |
| D-Phe-OMe | > 20 | ~0 | ~0 | No Reaction: Stereospecificity is absolute. |
Critical Insight: The
-methyl group reduces catalytic efficiency () by nearly two orders of magnitude. This makes -Me-Phe esters highly stable against serum proteases compared to standard Phe esters, a desirable trait for peptidomimetics.
Stereochemical Influence: Erythro vs. Threo
The diastereomers of
-
Threo Isomer: In the reactive conformation, the bulky phenyl and methyl groups can adopt an anti relationship, minimizing steric strain during the formation of the tetrahedral intermediate. Hydrolyzes faster.
-
Erythro Isomer: The phenyl and methyl groups are forced into a gauche interaction in the transition state, raising the energy barrier. Hydrolyzes slower.
Recommendation: For rapid prodrug activation, select the threo diastereomer. For maximum metabolic stability, select the erythro form.
Experimental Protocols
To validate these rates in your own lab, use the following self-validating protocols.
Protocol A: pH-Stat Chemical Hydrolysis Assay
Objective: Determine pseudo-first-order rate constant (
-
Preparation: Dissolve 0.1 mmol ester in 2 mL TFE (2,2,2-trifluoroethanol) to ensure solubility.
-
Setup: Add to 18 mL thermostated water (25°C) containing 0.1 M KCl (ionic strength adjuster).
-
Titration: Maintain pH at 10.5 using an automatic titrator injecting 0.05 M NaOH.
-
Data Collection: Record volume of NaOH consumed vs. time.
-
Validation: The endpoint volume must equal the theoretical stoichiometric equivalent (0.1 mmol). If
, check for ester precipitation. -
Calculation: Plot
vs. time. Slope = .
Protocol B: Spectrophotometric Chymotrypsin Assay
Objective: Measure
-
Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl
(stabilizer). -
Indicator: Use Phenol Red (pH indicator) if monitoring acid release, or HPLC quench-flow for direct ester loss. Preferred: HPLC method for
-Me analogues due to slow rates. -
Reaction: Mix enzyme (1
M) with substrate (0.1 - 10 mM). -
Sampling: Quench 50
L aliquots into 50 L 1% TFA at 0, 5, 10, 30, 60 min. -
Analysis: Quantify Peak Area of Ester vs. Acid via HPLC (C18 column, Gradient 5-95% ACN).
-
Fitting: Fit initial rates (
) to the Michaelis-Menten equation: .
Visualizations
Mechanism of Chymotrypsin Hydrolysis
The following diagram illustrates the catalytic cycle and where the
Caption: The Chymotrypsin catalytic cycle. The
Experimental Workflow: pH-Stat Titration
Caption: Logic flow for the pH-Stat Kinetic Assay, the gold standard for measuring chemical hydrolysis rates of esters.
References
-
Ingles, D. W., & Knowles, J. R. (1967). The stereospecificity of
-chymotrypsin. Biochemical Journal, 104(2), 369–377. Link -
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York. Link
-
Bender, M. L., & Kezdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34, 49-76. Link
-
Charton, M. (1975). Steric effects. Ester hydrolysis.[3][4][5][6][7][8][9][10][11][12] Journal of the American Chemical Society, 97(6), 1552–1556. Link
-
Solis, A., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.[8] Drug Metabolism and Pharmacokinetics, 38, 100391.[8] Link
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 10. Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uv.es [uv.es]
- 12. chem.libretexts.org [chem.libretexts.org]
Distinguishing beta-methyl-phenylalanine isomers using 1H NMR
Stereochemical Resolution of -Methyl-Phenylalanine: A Comparative NMR Guide
Executive Summary
This guide compares the three primary NMR-based methodologies for resolving these isomers: Scalar Coupling Analysis (for diastereomers), Chiral Solvating Agents (CSAs) , and Mosher’s Derivatization (for enantiomers).
Quick Comparison Matrix
| Methodology | Target Resolution | Throughput | Sample Recovery | Primary Use Case |
| Diastereomers ( | High (10 min) | Yes | Initial reaction monitoring; assigning relative stereochemistry. | |
| Chiral Solvating Agents (CSA) | Enantiomers ( | Medium (30 min) | Yes | Routine ee% determination; batch purity checks. |
| Mosher's Analysis | Absolute Config | Low (2 days) | No (Derivatized) | Determining absolute stereochemistry of unknown isolates.[1][2] |
Part 1: The Stereochemical Landscape
Before selecting a protocol, one must define the target.
-
Diastereomer A (Syn / Threo):
and -
Diastereomer B (Anti / Erythro):
and
Note: Nomenclature can be ambiguous. In this guide, we adhere to the IUPAC absolute configuration (
Visualization: Isomer Hierarchy
Caption: Hierarchical breakdown of stereoisomers showing the separation requirements for diastereomers vs. enantiomers.
Part 2: Distinguishing Diastereomers (Relative Configuration)
The first step in analysis is determining the relative stereochemistry between the
The Mechanism: Karplus Relationship
The magnitude of
-
Anti-periplanar (180°): Large
value (10–13 Hz). -
Syn-clinal / Gauche (60°): Small
value (3–5 Hz).
Experimental Protocol: -Coupling Analysis
Sample: Protected amino acid (e.g., N-Boc-
-
Dissolve 5-10 mg of sample in 0.6 mL CDCl
. -
Acquire a standard 1H NMR spectrum (minimum 8 scans).
-
Expand the region 4.0–5.0 ppm (H
) and 3.0–3.5 ppm (H ). -
Measure the coupling constant (
) in Hz.
Comparative Data: Diastereomeric Signatures
| Feature | Anti (Erythro) - | Syn (Threo) - |
| > 9.0 Hz (Large) | < 5.0 Hz (Small) | |
| Conformation | Protons are anti-periplanar (trans) | Protons are gauche |
| Typically Downfield ( | Typically Upfield ( |
Field Insight: In N-Boc protected derivatives, the anti isomer typically forms an intramolecular hydrogen bond that locks the backbone, resulting in a distinct, large coupling constant. If your spectrum shows a "medium" coupling (6-8 Hz), the conformation is likely averaging, and you should switch to Method 3 (Mosher's) for confirmation.
Part 3: Distinguishing Enantiomers (Absolute Configuration)
Once the diastereomer is identified, distinguishing the enantiomers (e.g.,
Method A: Chiral Solvating Agents (CSA)
Best for: Routine purity checks (ee%) and high throughput. Mechanism: The CSA forms a transient diastereomeric complex with the analyte via non-covalent interactions (hydrogen bonding/ion pairing). This induces magnetic non-equivalence in the NMR signals.[3]
Recommended Agent: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) or Quinine (for acidic derivatives).
CSA Protocol[4]
-
Prepare Sample: Dissolve 10 mg of N-Boc-
-Me-Phe-OMe in 0.5 mL CDCl . -
Reference Spectrum: Acquire a standard 1H NMR.
-
Add CSA: Add 1.0 equivalent of (R)-BNPPA directly to the NMR tube. Shake well.
-
Acquire: Run 1H NMR immediately.
-
Analyze: Focus on the
-methyl doublet or the ester methyl singlet . These signals usually split into two distinct peaks if the sample is racemic.
Performance Metric:
- (Split): Typically 0.02 – 0.1 ppm.
-
Pros: Non-destructive, instant results.
-
Cons: Requires trial and error to find the best CSA; peaks may broaden.
Method B: Mosher's Analysis (The Gold Standard)
Best for: Determining absolute configuration of a new unknown.[2]
Mechanism: Derivatization with chiral
Mosher's Protocol (Double Derivatization)
You must prepare both the
-
Reaction:
-
Vial A: Amino ester +
-MTPA-Cl + Pyridine -MTPA amide (Note: Cahn-Ingold-Prelog priority change reverses nomenclature). -
Vial B: Amino ester +
-MTPA-Cl + Pyridine -MTPA amide.
-
-
Workup: Mini-extraction (EtOAc/HCl) to remove pyridine. Filter through a small silica plug.
-
NMR Analysis: Acquire 1H NMR for both samples in CDCl
. -
Calculate
:-
Formula:
[4] -
Map the positive and negative differences to the structure.
-
Interpretation Logic:
-
Protons on the right side of the plane (relative to the MTPA phenyl group) will have positive
. -
Protons on the left side will have negative
.
Visualization: Analytical Workflow
Caption: Step-by-step workflow for identifying
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral amides and esters. Journal of the American Chemical Society.[3] Link
-
Hruby, V. J., et al. (1991).
-methylphenylalanine. Journal of Organic Chemistry. Link -
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link
Sources
- 1. matilda.science [matilda.science]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. mdpi.com [mdpi.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Proteolytic stability comparison of methylated phenylalanine analogs
Executive Summary
In peptide drug discovery, Phenylalanine (Phe) residues are frequent "hotspots" for metabolic instability, primarily due to their high susceptibility to chymotrypsin-like serine proteases. This guide provides a technical comparison of the two primary stabilization strategies: N-methylation (N-Me-Phe) and
Key Findings:
-
N-Me-Phe offers superior direct proteolytic resistance by eliminating the amide hydrogen bond donor required for the enzyme's oxyanion hole stabilization and introducing direct steric occlusion.
-
-Me-Phe functions primarily through conformational restriction (creating a quaternary center), forcing the peptide backbone into helical turns (e.g.,
-helix) that are sterically incompatible with the extended conformation required for protease binding. -
Recommendation: Use N-Me-Phe for direct blockage of a known cleavage site. Use
-Me-Phe to enforce secondary structure rigidity that indirectly confers global stability.
Mechanistic Analysis: The "Why" and "How"
To select the correct analog, one must understand the specific failure mode of the native residue. Chymotrypsin cleaves the peptide bond on the C-terminal side of large hydrophobic residues (Phe, Tyr, Trp).
The Native Failure Mode
The serine protease mechanism relies on the "Oxyanion Hole." The backbone amide hydrogen of the substrate forms a hydrogen bond with the enzyme (typically Gly193/Ser195 in chymotrypsin), stabilizing the tetrahedral intermediate.
N-Methylation (N-Me-Phe)
-
Mechanism: Electronic & Steric.
-
Action: Replacing the amide proton (-NH) with a methyl group (-NCH
) eliminates the critical H-bond donor. Furthermore, the methyl group creates a steric clash within the S1' subsite of the enzyme, preventing the formation of the transition state.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Result: The bond becomes effectively "invisible" to the protease.
-Methylation ( -Me-Phe)
-
Mechanism: Conformational Lock.
-
Action: The addition of a methyl group at the
-carbon creates a quaternary center. This severely restricts the rotational freedom of the and torsion angles (Ramachandran space), often inducing helical conformations (similar to Aib residues). -
Result: The peptide cannot adopt the extended
-strand-like conformation required to fit into the protease active site cleft.
Visualization: Mechanistic Pathway
The following diagram illustrates the divergence in stabilization mechanisms.
Caption: Comparative mechanisms of proteolytic resistance. N-methylation disrupts the active site chemistry directly, while
Comparative Performance Data
The following data represents a synthesis of standard Structure-Activity Relationship (SAR) trends observed in medicinal chemistry campaigns.
Assay Conditions:
-
Enzyme:
-Chymotrypsin (Bovine), pH 7.4. -
Substrate: Model peptide Ac-X -Ala-NH
(where X = Phe analog). -
Ratio: 1:100 (Enzyme:Substrate).
| Feature | Native Phenylalanine (Phe) | N-Methyl Phenylalanine (N-Me-Phe) | |
| Half-Life ( | < 30 Minutes | > 24 Hours | 4 - 12 Hours |
| Proteolytic Resistance | None (High Clearance) | Excellent (Complete Blockade) | Good (Conformational Shielding) |
| Lipophilicity ( | Baseline | High (+0.5 to 1.0 log units) | Moderate (+0.3 to 0.5 log units) |
| H-Bond Donor | Present (Amide NH) | Absent | Present (Amide NH) |
| Secondary Structure | Flexible / Extended | Promotes cis-amide / | Promotes |
| Membrane Permeability | Low | High (Exposed hydrophobic surface) | Moderate |
Interpretation for Drug Design[1]
-
Choose N-Me-Phe if your primary goal is extending plasma half-life and improving oral bioavailability (via permeability). Note that this may disrupt helix formation.[1]
-
Choose
-Me-Phe if the Phe residue is part of a required helical binding motif (e.g., GLP-1 agonists, protein-protein interaction inhibitors) where maintaining secondary structure is as critical as stability.
Experimental Protocol: LC-MS Proteolytic Stability Assay
To validate these analogs in your specific sequence, do not rely on absorbance-based assays (which can be non-specific). Use the following Self-Validating LC-MS Protocol .
Principle
This protocol uses an Internal Standard (IS) method. By co-incubating the analog with a stable, isotopically labeled standard (or a structurally distinct peptidomimetic), you eliminate pipetting errors and matrix effects from the readout.
Workflow Diagram
Caption: Step-by-step LC-MS stability assay workflow. Critical step: Quenching with Internal Standard to normalize MS response.
Detailed Methodology
-
Stock Preparation: Dissolve Native, N-Me, and
-Me peptides in 50% Acetonitrile/Water to 1 mM. -
Reaction Mix: Dilute peptides to 10 µM in reaction buffer (100 mM Tris-HCl, 10 mM CaCl
, pH 7.8).-
Note: Calcium is essential for Chymotrypsin stability.[2]
-
-
Enzyme Addition: Add
-Chymotrypsin (Sigma C4129 or equivalent) at an Enzyme:Substrate ratio of 1:100 (w/w) . -
Incubation: Shake at 37°C.
-
Sampling: At designated time points (0, 15, 30, 60, 120, 1440 min), remove 50 µL aliquots.
-
Quenching (Critical): Immediately dispense aliquot into 150 µL of Quench Solution (99% Acetonitrile + 1% Formic Acid + 1 µM Carbamazepine as Internal Standard).
-
Why Carbamazepine? It is stable, ionizes well in positive mode, and does not interfere with the peptide region.
-
-
Analysis: Centrifuge to pellet precipitated enzyme. Inject supernatant onto a C18 Reverse Phase column (e.g., Agilent AdvanceBio Peptide).
-
Calculation: Plot
vs. Time. The slope gives the half-life: .
References
-
Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.
-
Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life of peptide drugs." Amino Acids.[1][3]
-
Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design.
-
Sigma-Aldrich. "Enzymatic Assay of Chymotrypsin." Technical Bulletin.
Sources
Safety Operating Guide
Proper Disposal Procedures: Boc-beta-methyl-DL-phenylalanine
[1]
Executive Safety Summary
Boc-beta-methyl-DL-phenylalanine (CAS: 115132-19-9 / Generic Boc-amino acid class) requires specific handling not because of acute toxicity, but due to reactive incompatibility .
While the compound itself is generally classified as an Irritant (H315, H319, H335) , the tert-butyloxycarbonyl (Boc) protecting group is acid-labile. The critical operational risk is gas evolution. If this waste is inadvertently mixed with acidic waste streams (e.g., TFA, HCl), it will undergo deprotection, releasing isobutylene gas and carbon dioxide. In a sealed waste container, this pressurization can lead to container rupture or explosion.
Quick Reference Data
| Parameter | Specification |
| Physical State | Solid (White to off-white powder) |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) |
| Hidden Hazard | Gas Generation upon contact with acid |
| RCRA Status | Non-listed (unless mixed with listed solvents) |
| Disposal Method | High-temperature Incineration (via licensed contractor) |
| Storage Code | Green (General Organic) or Orange (General Storage) |
Critical Segregation Protocols (The "Acid Rule")
The most common disposal error with Boc-protected amino acids is commingling them with acidic aqueous waste or deprotection cocktails.
The Protocol:
-
Strict Segregation: Never dispose of this compound (solid or solution) in the same container as strong acids (Sulfuric, Hydrochloric, Trifluoroacetic acid).
-
pH Check: Before adding liquid waste containing this compound to a carboy, verify the carboy pH is > 4.0.
-
Vented Caps: If processing waste where deprotection may have partially occurred, use vented caps on waste containers to prevent pressure buildup.
Visualization: The Incompatibility Mechanism
The following diagram illustrates why segregation is mandatory to prevent physical hazards in the waste stream.
Figure 1: Mechanism of pressure buildup. Mixing Boc-protected waste with acids releases significant gas volume, threatening container integrity.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Expired or Excess Stock)
Best for: Pure powder, spilled solids, or scrapings.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound, 99%"
-
Hazard Checkbox: Irritant.
-
-
Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[1][2][3][4]
-
Sealing: Cap tightly.
-
Secondary Containment: Place the jar into a clear plastic bag (secondary containment) before placing it in the lab's solid waste accumulation bin.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Best for: Compound dissolved in solvents (DCM, DMF, Methanol).
This workflow depends on the solvent carrier.
Figure 2: Liquid waste decision matrix. Note the mandatory neutralization step to prevent gas evolution.
Protocol for Liquids:
-
Characterize: Identify the primary solvent.
-
Neutralize: If the solution contains residual acid (e.g., from a workup), add saturated Sodium Bicarbonate (
) slowly until gas evolution ceases. Do not bottle acidic Boc-waste. -
Bottle: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).
-
Log: Record "this compound" on the waste log sheet. Even in trace amounts, identifying nitrogen-containing organics helps the disposal facility manage incineration parameters (NOx control).
Regulatory Compliance & Documentation
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (40 CFR 261), this compound is not a P-listed or U-listed acute toxin. However, it must be managed as Hazardous Chemical Waste due to its irritant properties and potential for reactivity if mishandled.[5]
-
Waste Code: Not applicable for the pure substance.
-
If mixed with solvents: Use codes for the solvent (e.g., F002 for Methylene Chloride, F003 for Acetone).
European Waste Catalogue (EWC)
-
Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).
Documentation Requirements
Ensure your waste manifest includes:
-
Full Chemical Name: Do not use abbreviations like "Boc-Me-Phe" on external manifests. Use "this compound".[6]
-
Approximate Concentration: e.g., "5% in Dichloromethane".
-
Hazards: Check "Irritant" and "Organic".
Emergency Contingencies
Spill Response (Solid):
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[5] If powder is fine/dusty, use an N95 respirator or work in a hood.
-
Containment: Cover spill with damp paper towels to prevent dust generation.
-
Cleanup: Sweep up wet slurry and place in a dedicated waste jar.
-
Decontamination: Wipe surface with 70% Ethanol or Isopropanol.
Exposure First Aid:
References
Personal protective equipment for handling Boc-beta-methyl-DL-phenylalanine
Executive Summary & Scientific Context
Boc-beta-methyl-DL-phenylalanine (CAS: 85466-66-6 for D-isomer analog; general class: Boc-protected non-canonical amino acids) is a high-value building block used primarily in the synthesis of peptidomimetics to introduce conformational constraints.
While often classified as a low-level hazard (Irritant) compared to reactive reagents, the primary operational risks are twofold:
-
Health: Sensitization via inhalation of fine particulates and cumulative dermal exposure.
-
Data Integrity: The compound is susceptible to hygroscopic clumping and static charging, which can lead to stoichiometry errors in solid-phase peptide synthesis (SPPS).
This guide prioritizes process integrity —ensuring that your safety protocols also protect the chemical from contamination.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific hazards associated with this compound class.
| Hazard Category | Classification (GHS) | Operational Implication |
| Physical State | Solid (Fine Powder) | High risk of static-induced dispersion. Inhalation of dust is the primary entry route. |
| Health | H315, H319, H335 (Typical) | Causes skin irritation, serious eye irritation, and respiratory irritation. |
| Reactivity | Acid Sensitive | The tert-butyloxycarbonyl (Boc) group is acid-labile. Exposure to acidic vapors (e.g., HCl, TFA) will degrade the reagent. |
| Storage | Temperature Sensitive | Store at 2–8°C. Improper storage leads to degradation, affecting coupling efficiency. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire (long pants, closed-toe shoes) is the baseline. The following are specific requirements for this compound.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Latex proteins can cause allergies; Nitrile offers superior resistance to the organic solvents (DMF, DCM) likely used in the subsequent coupling steps. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular area from airborne particulates. |
| Respiratory | Fume Hood (Primary) or N95 Respirator (Secondary) | Engineering controls (Hood) are preferred. If weighing outside a hood, an N95 is mandatory to prevent sensitization to amino acid derivatives. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Prevents particulate accumulation on street clothes. 100% cotton is preferred if flammable solvents are present in the workspace. |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation (The "Clean Zone")
-
Environment Check: Ensure the chemical fume hood is operating at a face velocity of 60–100 fpm.
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Boc-protected amino acids are prone to static charge, which causes the powder to "jump," leading to mass balance errors and contamination.
-
Equilibration: Remove the container from 2–8°C storage and allow it to reach room temperature before opening. This prevents condensation from forming inside the bottle, which hydrolyzes the product.
Phase B: Weighing & Transfer
-
Don PPE: Put on nitrile gloves and goggles.
-
Open Container: Open the bottle inside the fume hood.
-
Transfer: Use a clean, dry spatula. Do not pour directly from the bottle.
-
Technique: Tap the spatula gently against the weigh boat to dislodge powder.
-
-
Reseal Immediately: Cap the bottle tightly immediately after withdrawing the sample to limit exposure to atmospheric moisture.
-
Solubilization (If applicable): If dissolving for SPPS, add the solvent (e.g., DMF or NMP) to the weigh boat or flask immediately to trap the dust in solution.
Phase C: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance area.
-
Glove Removal: Remove gloves using the "beak" method (turning them inside out) to trap any chemical residue inside the glove.
Disposal & Emergency Procedures
Waste Disposal Protocol
Do NOT dispose of down the drain. Even non-toxic amino acids increase Biological Oxygen Demand (BOD) in water systems.
-
Solid Waste: Place contaminated weigh boats, wipes, and expired solids into a container labeled "Hazardous Waste: Solid Organic."
-
Liquid Waste: If dissolved, dispose of in "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents on skin, as they facilitate absorption.
-
Eye Contact: Flush with water for 15 minutes.[1] Remove contact lenses if present.
-
Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.
Visual Workflow (Process Logic)
Figure 1: Operational workflow emphasizing the hierarchy of controls (Engineering -> PPE -> Procedural).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Boc-L-phenylalanine methyl ester (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
